SJ1008030 TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C44H44F3N13O9S |
|---|---|
Peso molecular |
988.0 g/mol |
Nombre IUPAC |
4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C42H43N13O7S.C2HF3O2/c1-2-63(61,62)53-24-42(25-53,12-13-43)54-23-27(22-46-54)35-31-11-14-44-36(31)50-41(49-35)47-28-5-3-26(4-6-28)37(57)45-15-16-51-17-19-52(20-18-51)29-7-8-30-32(21-29)40(60)55(39(30)59)33-9-10-34(56)48-38(33)58;3-2(4,5)1(6)7/h3-8,11,14,21-23,33H,2,9-10,12,15-20,24-25H2,1H3,(H,45,57)(H,48,56,58)(H2,44,47,49,50);(H,6,7) |
Clave InChI |
RRJQTSMHAOAMTD-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC(=N3)NC5=CC=C(C=C5)C(=O)NCCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Foundational & Exploratory
A Deep Dive into SJ1008030 TFA: A Selective JAK2 Degrader for Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth analysis of SJ1008030 TFA, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2). Dysregulation of the JAK-STAT signaling pathway is a critical driver in various hematological malignancies, making targeted therapies such as this compound a promising avenue for research and development. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to serve as a comprehensive resource for the scientific community.
Core Concepts: The JAK-STAT Pathway and PROTAC-Mediated Degradation
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial cellular communication route. It translates extracellular signals from cytokines and growth factors into transcriptional changes in the nucleus, governing fundamental processes like cell growth, differentiation, and immune response. The pathway consists of three main components: cell surface receptors, JAKs, and STAT proteins. Upon ligand binding, receptor-associated JAKs become activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression.
PROTACs represent a novel therapeutic modality that harnesses the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS). These heterobifunctional molecules consist of a ligand that binds to a target protein (in this case, JAK2), a linker, and a ligand for an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth) | MHH-CALL-4 | 5.4 nM | [1][2] |
| EC50 (Cell Viability) | MHH-CALL-4 | 5.4 nM | |
| IC50 (JAK2 Degradation) | Xenograft | 32 nM |
Table 1: In-Vitro and In-Vivo Activity of this compound. This table showcases the potent anti-proliferative and degradation activity of this compound in a relevant leukemia cell line and in in-vivo models.
| Target Protein | Activity in MHH-CALL-4 Cells |
| JAK2 | Significantly degraded in a dose-dependent manner. |
| JAK1 | Weakly affected. |
| JAK3 | Weakly affected. |
| GSPT1 | Weakly affected in MHH-CALL-4 cells; no effect in xenograft models. |
Table 2: Selectivity Profile of this compound. This table outlines the selective degradation profile of this compound, demonstrating its preference for JAK2 over other JAK family members and the neosubstrate GSPT1.
Signaling Pathways and Mechanisms of Action
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature and general laboratory practices for the key experiments cited.
Cell Viability Assay (MTT/XTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of the MHH-CALL-4 human leukemia cell line.
-
Cell Seeding: MHH-CALL-4 cells are seeded into 96-well plates at a density of approximately 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 20% fetal bovine serum.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0 to 3 µM) and incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Incubation: The plates are incubated for an additional 2-4 hours to allow for the metabolic conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
Solubilization: A solubilization buffer (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at an appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/EC50 value is determined by plotting the viability data against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Protein Degradation
This protocol is employed to determine the extent of JAK2 degradation and the selectivity of this compound.
-
Cell Lysis: MHH-CALL-4 cells or xenograft-derived cells are treated with various concentrations of this compound for a specified duration (e.g., 24 or 72 hours). Following treatment, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, denatured by heating, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the polyacrylamide gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for JAK1, JAK2, JAK3, GSPT1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The level of protein degradation is determined by normalizing the intensity of the target protein band to the loading control and comparing it to the untreated control.
Conclusion
This compound has emerged as a valuable research tool for investigating the therapeutic potential of selective JAK2 degradation. Its high potency in leukemia cell lines and its demonstrated selectivity for JAK2 over other JAK family members underscore its utility in preclinical studies. The data and protocols presented in this whitepaper provide a solid foundation for further research into the mechanism of action and potential applications of this compound in the context of JAK-STAT-driven diseases. This in-depth guide is intended to empower researchers to design and execute robust experiments, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy.
References
An In-depth Technical Guide to the Role of SJ1008030 TFA in JAK-STAT Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SJ1008030 TFA, a potent and selective JAK2-targeting PROTAC (Proteolysis Targeting Chimera). It details its mechanism of action, impact on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, and relevant experimental methodologies for its study.
Introduction to the JAK-STAT Pathway and this compound
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade essential for numerous cellular processes, including immunity, proliferation, differentiation, and apoptosis.[1][2] This pathway transmits information from extracellular cytokine and growth factor signals to the nucleus, culminating in the regulation of gene expression.[1][3] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, leukemias, and inflammatory disorders.[4][5]
The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1] These kinases are central to the pathway's activation. This compound is a research compound designed as a PROTAC to specifically target and induce the degradation of JAK2, thereby offering a powerful tool to investigate and potentially inhibit aberrant JAK2 signaling.[6][7][8]
Mechanism of Action: A PROTAC Approach
Unlike traditional kinase inhibitors that function through competitive binding at the ATP-binding site, this compound operates through an event-driven mechanism known as targeted protein degradation.[9][10] As a heterobifunctional molecule, it comprises three key components: a ligand that binds to the target protein (JAK2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
The mechanism proceeds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to JAK2 and an E3 ubiquitin ligase (such as Cereblon or VHL), forming a ternary complex.
-
Ubiquitination: Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of JAK2.
-
Proteasomal Degradation: The polyubiquitinated JAK2 is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal machinery.
-
Catalytic Cycle: After inducing degradation, this compound is released and can initiate another cycle, allowing for the degradation of multiple JAK2 molecules.
This catalytic mode of action distinguishes PROTACs from classical inhibitors and can lead to a more profound and sustained inhibition of the signaling pathway.
Caption: Mechanism of this compound-mediated JAK2 degradation.
Disruption of the Canonical JAK-STAT Pathway
The canonical JAK-STAT pathway is initiated by the binding of a ligand (e.g., a cytokine) to its corresponding cell surface receptor.[11] This induces receptor dimerization, bringing the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[1][11] The activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for STAT proteins.[11] STATs are recruited, phosphorylated by JAKs, and subsequently dimerize.[3][12] These STAT dimers translocate to the nucleus to act as transcription factors, regulating the expression of target genes.[1]
By selectively degrading JAK2, this compound fundamentally disrupts this cascade. The removal of the JAK2 protein prevents the initial signal amplification step, leading to a lack of STAT phosphorylation and activation, and ultimately, the inhibition of downstream gene transcription.
Caption: Disruption of JAK-STAT signaling by this compound.
Quantitative Data Summary
This compound has demonstrated potent and selective activity in preclinical models. The key quantitative metrics are summarized below.
| Parameter | Cell Line / Model | Value | Reference(s) |
| IC₅₀ (Cell Growth Inhibition) | MHH–CALL-4 (CRLF2r ALL) | 5.4 nM | [6][7][13] |
| EC₅₀ (Antileukemic Efficacy) | CRLF2r ALL Cell Lines | 5.4 nM | [8] |
| IC₅₀ (JAK2 Degradation) | Xenograft Models (Kinase-driven ALL) | 32 nM | [14] |
-
CRLF2r ALL: Cytokine Receptor-Like Factor 2-rearranged Acute Lymphoblastic Leukemia.
Studies show that this compound dose-dependently degrades JAK2 protein in both cell culture and xenograft bone marrow cells.[6][8][13] This degradation is selective for JAK2, with weak or no effect observed on JAK1, JAK3, or the translation termination factor GSPT1 at concentrations effective for JAK2 degradation.[8]
Experimental Protocols
The following protocols outline key experiments for characterizing the activity of this compound.
This protocol is used to determine the IC₅₀ value for cell growth inhibition.
-
Cell Culture: Culture MHH–CALL-4 cells in appropriate media and conditions.
-
Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: Add this compound in a serial dilution (e.g., from 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent) and measure the signal according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC₅₀ value using non-linear regression.
This protocol assesses the dose- and time-dependent degradation of target proteins.
-
Cell Treatment: Plate MHH–CALL-4 or other relevant cells and treat with varying concentrations of this compound (e.g., 0-5 µM) for a specified time (e.g., 24 hours).[6][13]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against JAK2, phospho-JAK2 (Tyr1007/1008), STAT5, phospho-STAT5 (Tyr694), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative protein levels compared to the loading control.
Caption: General workflow for a Western Blot experiment.
This protocol provides a quantitative measure of pathway inhibition at the single-cell level.[15][16]
-
Cell Culture and Starvation: Culture cells as required. For some assays, cytokine starvation for 2-4 hours prior to stimulation may be necessary to reduce basal signaling.
-
Inhibition: Pre-incubate cells with this compound or a vehicle control for a designated period (e.g., 2-24 hours).
-
Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-2, IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[16]
-
Fixation: Immediately fix the cells with paraformaldehyde (e.g., 4% PFA) to preserve the phosphorylation state.
-
Permeabilization: Permeabilize the cells with cold methanol to allow antibody access to intracellular epitopes.[16]
-
Staining: Stain the cells with a fluorescently-conjugated antibody specific for a phosphorylated STAT protein (e.g., Alexa Fluor 647 anti-pSTAT5).
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 cells per sample.
-
Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.
Conclusion and Future Directions
This compound is a highly effective and selective JAK2 degrader that potently inhibits the JAK-STAT signaling pathway. Its mechanism of action, which leverages the cell's ubiquitin-proteasome system, offers a distinct and powerful alternative to traditional kinase inhibition. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate its biological effects and therapeutic potential.
The targeted degradation of kinases via the PROTAC technology represents a promising frontier in drug development. Future research on this compound and similar molecules will be crucial for exploring their efficacy in various JAK2-driven malignancies and for advancing the broader field of targeted protein degradation.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PROTAC technology in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - UZ [thermofisher.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medkoo.com [medkoo.com]
- 15. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
- 16. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
A Technical Guide to SJ1008030 TFA for Acute Lymphoblastic Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SJ1008030 TFA, a potent and selective JAK2-degrading PROTAC (Proteolysis Targeting Chimera), for its application in acute lymphoblastic leukemia (ALL) research. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to this compound in Acute Lymphoblastic Leukemia
Acute lymphoblastic leukemia (ALL) is a hematological malignancy characterized by the proliferation of immature lymphocytes. A high-risk subtype, Philadelphia chromosome-like ALL (Ph-like ALL), is often driven by alterations that activate kinase signaling pathways, with rearrangements of the Cytokine Receptor-Like Factor 2 (CRLF2) gene being a prominent feature. These CRLF2 rearrangements lead to the activation of the Janus kinase (JAK)-STAT signaling pathway, a critical mediator of cell proliferation and survival.
This compound emerges as a promising therapeutic agent specifically designed to target this dependency. It is a heterobifunctional molecule that recruits the E3 ubiquitin ligase cereblon (CRBN) to the JAK2 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation strategy offers a distinct advantage over traditional small-molecule inhibitors by eliminating the entire protein scaffold, thereby preventing both its enzymatic and non-enzymatic functions.
Mechanism of Action
This compound functions as a PROTAC to induce the selective degradation of JAK2. The molecule consists of three key components: a ligand that binds to JAK2, a ligand that recruits the E3 ubiquitin ligase cereblon, and a linker connecting these two elements. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to JAK2, marking it for destruction by the 26S proteasome. The degradation of JAK2 effectively abrogates the downstream signaling cascade, primarily the JAK-STAT pathway, which is constitutively active in CRLF2-rearranged ALL and crucial for leukemic cell survival and proliferation. Notably, SJ1008030 is designed to be GSPT1-sparing, which is a known neosubstrate of some CRBN-based PROTACs, potentially reducing off-target effects.[1][2]
Figure 1: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound in the context of acute lymphoblastic leukemia.
Table 1: In Vitro Activity of this compound
| Cell Line | Genotype | Parameter | Value | Reference |
| MHH-CALL-4 | CRLF2-rearranged ALL | EC50 | 5.4 nM | [1][3] |
| MHH-CALL-4 | CRLF2-rearranged ALL | IC50 (JAK2 Degradation) | 32 nM | [1] |
Table 2: Preclinical In Vivo Activity of this compound
| Xenograft Model | Genotype | Parameter | Value | Reference |
| Kinase-driven ALL | CRLF2-rearranged | JAK2 Degradation | Dose-dependent | [1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound.
Cell Viability Assay
-
Cell Lines: MHH-CALL-4 (CRLF2-rearranged human ALL cell line).
-
Reagents: this compound, CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Procedure:
-
Seed MHH-CALL-4 cells in 96-well plates at a density of 1 x 104 cells per well.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the EC50 values using non-linear regression analysis.
-
Western Blotting for Protein Degradation
-
Cell Lines and Tissues: MHH-CALL-4 cells or bone marrow from patient-derived xenograft (PDX) models.
-
Reagents: this compound, RIPA buffer, protease and phosphatase inhibitors, primary antibodies (anti-JAK2, anti-GSPT1, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Treat cells or administer this compound to xenograft models for the indicated times and concentrations.
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID/IL2Rγnull).
-
Cell Lines: Patient-derived xenograft (PDX) cells from patients with CRLF2-rearranged ALL.
-
Procedure:
-
Engraft mice with PDX cells via intravenous injection.
-
Monitor engraftment by bioluminescence imaging or flow cytometry of peripheral blood.
-
Once leukemia is established, randomize mice into treatment and control groups.
-
Administer this compound or vehicle control at the specified dose and schedule (e.g., daily oral gavage).
-
Monitor animal health and tumor burden throughout the study.
-
At the end of the study, collect tissues (bone marrow, spleen) for pharmacodynamic analysis (e.g., Western blotting for JAK2 degradation) and assessment of leukemic infiltration.
-
Signaling Pathways and Experimental Workflows
The JAK-STAT Signaling Pathway in CRLF2-rearranged ALL
In CRLF2-rearranged ALL, the overexpression of CRLF2 leads to the dimerization of the CRLF2/IL7Rα receptor complex, which in turn brings two JAK2 molecules into close proximity, leading to their trans-phosphorylation and activation. Activated JAK2 then phosphorylates downstream STAT proteins (primarily STAT5), which dimerize, translocate to the nucleus, and promote the transcription of genes involved in cell proliferation, survival, and differentiation. This compound-mediated degradation of JAK2 disrupts this entire signaling cascade.
Figure 2: The JAK-STAT signaling pathway in CRLF2r ALL.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of this compound typically follows a structured workflow, beginning with in vitro characterization and progressing to in vivo efficacy studies.
Figure 3: Experimental workflow for this compound.
Conclusion
This compound represents a highly promising, targeted therapeutic strategy for CRLF2-rearranged acute lymphoblastic leukemia. Its mechanism of action, centered on the selective degradation of JAK2, offers a potent and potentially more durable response compared to conventional kinase inhibitors. The data presented in this guide underscore its preclinical efficacy and provide a solid foundation for further investigation and development. This document serves as a valuable resource for researchers dedicated to advancing novel therapies for high-risk ALL.
References
- 1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the genomic landscape of CRLF2‐rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRLF2 rearrangement in Ph-like acute lymphoblastic leukemia predicts relative glucocorticoid resistance that is overcome with MEK or Akt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SJ1008030 TFA: A Selective JAK2 PROTAC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of SJ1008030 TFA, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Core Concepts: PROTAC Technology and the JAK-STAT Pathway
This compound operates at the intersection of two key biological concepts: Proteolysis Targeting Chimeras (PROTACs) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.
PROTAC Mechanism of Action:
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, JAK2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Figure 1: Mechanism of action for a PROTAC like this compound.
The JAK-STAT Signaling Pathway:
The JAK-STAT pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway, often through mutations or overexpression of components like JAK2, is a hallmark of various cancers, including certain types of leukemia. This compound's targeted degradation of JAK2 aims to inhibit this aberrant signaling.
Figure 2: Simplified diagram of the JAK-STAT signaling pathway.
Chemical Properties and Structure of this compound
SJ1008030 is a complex molecule designed for high-affinity binding to both JAK2 and the Cereblon (CRBN) E3 ligase. The trifluoroacetate (TFA) salt form enhances its solubility and stability for research applications.
| Property | Value |
| Chemical Name | 4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-N-(2-(4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazin-1-yl)ethyl)benzamide trifluoroacetate |
| Molecular Formula | C₄₂H₄₃N₁₃O₇S · C₂HF₃O₂ |
| Molecular Weight | 987.97 g/mol |
| CAS Number | 2863634-97-1 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Purity | ≥98% (HPLC) |
| Storage Conditions | Store at -20°C |
Biological Activity
This compound has demonstrated potent and selective degradation of JAK2, leading to significant anti-leukemic activity in preclinical models.
| Assay | Cell Line | Result | Reference |
| Cell Growth Inhibition (IC₅₀) | MHH-CALL-4 | 5.4 nM | [1] |
| JAK2 Degradation (DC₅₀) | MHH-CALL-4 | Not explicitly quantified in sources | |
| Anti-leukemic Efficacy (EC₅₀) | CRLF2r ALL | 5.4 nM |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, this section provides representative protocols for the synthesis of a generic JAK2-targeting PROTAC and for the key biological assays used to characterize its activity.
4.1. Representative Synthesis of a JAK2-Targeting PROTAC
The synthesis of a PROTAC like this compound is a multi-step process involving the synthesis of the JAK2 ligand, the E3 ligase ligand, and the linker, followed by their conjugation.
Figure 3: General workflow for the synthesis of a PROTAC molecule.
4.2. MHH-CALL-4 Cell Culture and Viability Assay
Cell Culture: The MHH-CALL-4 cell line, derived from a patient with B-cell precursor leukemia, is a critical model for studying JAK2-driven cancers.
-
Media: RPMI-1640 supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
Cell Viability Assay (MTT Assay): This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Treatment: Add varying concentrations of this compound to the wells and incubate for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
4.3. JAK2 Degradation Assay (Western Blot)
This assay is used to quantify the reduction in JAK2 protein levels following treatment with this compound.
-
Cell Treatment: Treat MHH-CALL-4 cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Lysis: Harvest the cells and lyse them in RIPA buffer to extract total protein.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for JAK2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of JAK2 degradation relative to the vehicle-treated control.
Conclusion
This compound is a promising research tool for investigating the therapeutic potential of targeted JAK2 degradation. Its high potency and selectivity make it a valuable compound for studying the role of the JAK-STAT pathway in leukemia and other cancers. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological effects of this and similar PROTAC molecules. As with any potent biological agent, appropriate safety precautions and experimental controls are essential for obtaining reliable and reproducible results.
References
An In-depth Technical Guide on the Effect of SJ1008030 TFA on CRLF2-Rearranged Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and methodologies related to the effects of SJ1008030 TFA, a selective JAK2-degrading PROTAC (Proteolysis-Targeting Chimera), on CRLF2-rearranged acute lymphoblastic leukemia (ALL). This document details the underlying signaling pathways, quantitative efficacy data, and the experimental protocols used to evaluate this compound.
Introduction to CRLF2-Rearranged Acute Lymphoblastic Leukemia
CRLF2-rearranged ALL is a high-risk subtype of B-cell ALL, often classified as Philadelphia chromosome-like (Ph-like) ALL, and is associated with poor clinical outcomes.[1][2] The genetic rearrangement of the CRLF2 gene leads to its overexpression.[3] CRLF2, also known as the thymic stromal lymphopoietin receptor (TSLPR), forms a heterodimeric receptor with the IL-7 receptor α-chain (IL-7Rα).[2] The binding of its ligand, thymic stromal lymphopoietin (TSLP), to the overexpressed receptor complex triggers the constitutive activation of several downstream signaling pathways, most notably the JAK-STAT pathway.[1][2][4] This aberrant signaling drives the proliferation and survival of the leukemic cells.[1][2] In approximately half of the cases, CRLF2 rearrangements are accompanied by activating mutations in Janus kinases (JAKs), particularly JAK2.[3][5]
This compound: A Selective JAK2 Degrader
This compound is a potent and selective JAK2-degrading PROTAC.[2][6][7][8][9] Unlike traditional small-molecule kinase inhibitors that block the enzymatic activity of their targets, PROTACs induce the degradation of the target protein. This compound achieves this by simultaneously binding to JAK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of JAK2. This approach offers a distinct and potentially more durable mechanism for inhibiting the signaling pathway. SJ1008030 is also referred to as compound 8 in key literature.[1][10]
Signaling Pathways in CRLF2-Rearranged ALL
The overexpression of CRLF2 leads to the activation of multiple signaling cascades that are crucial for the survival and proliferation of leukemic cells. The primary pathway implicated is the JAK-STAT pathway. Other signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, are also activated downstream of CRLF2.[1]
Quantitative Data on the Efficacy of this compound
This compound has demonstrated potent anti-leukemic activity in CRLF2-rearranged ALL cell lines. The primary cell line used for in vitro studies is MHH-CALL-4, which is a known CRLF2-rearranged cell line.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cell Growth Inhibition) | MHH-CALL-4 | 5.4 nM | [6][7][8] |
| EC₅₀ (Antileukemic Efficacy) | CRLF2r ALL cell lines | 5.4 nM | [9] |
| IC₅₀ (JAK2 Degradation) | Xenograft models | 32 nM | [2][9] |
The in vivo efficacy of this compound was evaluated in patient-derived xenograft (PDX) models of CRLF2-rearranged ALL. While specific quantitative data on tumor volume reduction and survival from the primary literature is not fully detailed in the provided search results, the studies confirm that this compound demonstrated efficacy in these models, particularly in those that were unresponsive to type I JAK inhibitors.[1][10] The compound was shown to induce dose-dependent degradation of JAK2 in these xenograft models.[9]
Experimental Protocols
Cell viability is assessed to determine the cytotoxic or anti-proliferative effects of this compound on CRLF2-rearranged ALL cells.
-
Principle: These assays measure metabolic activity, which is proportional to the number of viable cells.[11][12][13]
-
General Protocol (MTT/MTS Assay):
-
Seed CRLF2-rearranged ALL cells (e.g., MHH-CALL-4) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).[6][7][8]
-
Add a tetrazolium salt solution (e.g., MTT, MTS) to each well and incubate for 1-4 hours.[11][13]
-
Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[11][13]
-
If using MTT, a solubilizing agent is added to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Western blotting is used to quantify the degradation of JAK2 and other relevant proteins following treatment with this compound.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
General Protocol:
-
Treat CRLF2-rearranged ALL cells with various concentrations of this compound for a specified time (e.g., 24 hours).[6][7][8]
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for JAK2, phospho-JAK2, STAT5, phospho-STAT5, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
-
Patient-derived xenograft (PDX) models are used to evaluate the in vivo efficacy of this compound.
-
Principle: Human CRLF2-rearranged ALL cells are implanted into immunodeficient mice to create a model that closely mimics the human disease. The effect of the drug on leukemia progression is then monitored.
-
Protocol Outline:
-
Use immunodeficient mice (e.g., female NSG mice, 8-12 weeks old).[10]
-
Inject 1 x 10⁶ CRLF2-rearranged ALL cells (transduced with a luciferase reporter gene) via the tail vein.[10]
-
Monitor the engraftment and progression of leukemia by weekly bioluminescence imaging.[10]
-
Once the leukemia is established, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to a predetermined dosing schedule and route.
-
Continue to monitor the leukemia burden using bioluminescence imaging.
-
Monitor the overall health and survival of the mice.
-
At the end of the study, or at specified time points, tissues (e.g., bone marrow, spleen) can be harvested for pharmacodynamic analysis (e.g., Western blotting for JAK2 degradation).
-
Conclusion
This compound represents a promising therapeutic strategy for CRLF2-rearranged ALL by selectively inducing the degradation of JAK2, a key driver of oncogenic signaling in this disease. The potent in vitro and in vivo activity of this compound highlights the potential of targeted protein degradation as a novel approach to treat this high-risk leukemia. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Rearrangement of CRLF2 is associated with mutation of JAK kinases, alteration of IKZF1, Hispanic/Latino ethnicity, and a poor outcome in pediatric B-progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia PMID: 34110416 | MCE [medchemexpress.cn]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SJ 1008030 | Active Degraders | Tocris Bioscience [tocris.com]
- 10. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 13. jrmds.in [jrmds.in]
The Discovery and Development of SJ1008030 TFA: A Technical Guide to a Novel JAK2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJ1008030 TFA has emerged as a potent and selective JAK2-targeting Proteolysis Targeting Chimera (PROTAC) with significant therapeutic potential, particularly in the context of hematological malignancies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. We present a comprehensive summary of its in vitro and in vivo activities, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling cascades of various cytokines and growth factors, making it a critical mediator of cell growth, proliferation, and differentiation. Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous myeloproliferative neoplasms (MPNs) and leukemias. While small-molecule inhibitors of JAK2 have shown clinical efficacy, challenges such as acquired resistance and dose-limiting toxicities remain.
PROTAC technology offers a novel therapeutic modality that, instead of merely inhibiting protein function, hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. This compound is a PROTAC designed to selectively target JAK2 for degradation, thereby offering a distinct and potentially more durable therapeutic effect compared to traditional inhibitors.
Discovery and Design of this compound
The development of this compound was a rational design effort based on the structure of existing JAK inhibitors. The molecule consists of three key components: a ligand that binds to the JAK2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This tripartite structure facilitates the formation of a ternary complex between JAK2 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of JAK2.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, extracted from preclinical studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth) | MHH-CALL-4 | 5.4 nM | [1] |
| DC50 (JAK2 Degradation) | MHH-CALL-4 | 32.09 nM | |
| MHH-CALL4-GSPT1-WT | 33.41 nM | ||
| MHH-CALL-4-GSPT1-G575N | 33.55 nM | ||
| Dmax (JAK2 Degradation) | MHH-CALL-4 | >95% | |
| Selectivity | Weak effect on JAK1, JAK3, and GSPT1 in MHH-CALL-4 cells | [1] |
Table 1: In Vitro Activity of this compound
| Model | Treatment | Outcome | Reference |
| SJBALL021415 Xenograft | 0-10 μM (24h) | Dose-dependent degradation of JAK2 and GSPT1 protein | [1] |
Table 2: In Vivo Activity of this compound
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by degrading JAK2, a key component of the JAK-STAT signaling pathway. The following diagram illustrates this pathway and the mechanism of action of this compound.
Caption: JAK-STAT signaling pathway and the mechanism of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay
-
Cell Culture: MHH-CALL-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.
-
Analysis: Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Western Blotting for Protein Degradation
-
Cell Lysis: MHH-CALL-4 cells are treated with this compound for the indicated times and concentrations. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against JAK2, p-JAK2, STAT3, p-STAT3, and a loading control (e.g., GAPDH or β-actin). After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using ImageJ software to determine the extent of protein degradation.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are inoculated with MHH-CALL-4 cells to establish tumor xenografts.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., intraperitoneal or oral) at various doses and schedules.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues are collected for pharmacodynamic analysis, including Western blotting to assess JAK2 degradation.
-
Data Analysis: Tumor growth inhibition is calculated and statistical significance is determined using appropriate statistical tests.
Experimental Workflow
The following diagram outlines the general workflow for the discovery and preclinical characterization of a PROTAC degrader like this compound.
Caption: General workflow for PROTAC discovery and development.
Conclusion
This compound represents a promising new therapeutic agent that effectively induces the degradation of JAK2. Its potent in vitro and in vivo activity against leukemia models highlights the potential of the PROTAC approach for targeting key oncogenic drivers. The detailed data and protocols presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation and drug development. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
An In-Depth Technical Guide to the PROTAC Technology Behind SJ1008030 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core technology, experimental validation, and mechanism of action of SJ1008030 TFA, a potent and selective JAK2-degrading PROTAC (Proteolysis Targeting Chimera). Developed for the research of leukemia, particularly CRLF2-rearranged (CRLF2r) acute lymphoblastic leukemia (ALL), this compound represents a significant advancement in targeted protein degradation.
Core Technology: PROTAC-mediated Degradation
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate Janus Kinase 2 (JAK2), a key protein in a signaling pathway often dysregulated in certain cancers.
Mechanism of Action:
This compound operates by forming a ternary complex between the target protein (JAK2) and an E3 ubiquitin ligase, specifically Cereblon (CRBN)[1]. This proximity induces the poly-ubiquitination of JAK2, marking it for degradation by the 26S proteasome. Unlike traditional small-molecule inhibitors that only block the protein's function, PROTACs lead to the complete removal of the target protein, offering a more sustained therapeutic effect.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and ex vivo studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth Inhibition) | MHH-CALL-4 | 5.4 nM | [1][2] |
| EC50 (Cell Viability) | MHH-CALL-4 | 5.4 nM | [2] |
Table 1: In Vitro Efficacy of this compound
| Cell Line/Model | Treatment | Observation | Reference |
| MHH-CALL-4 | 0-4.3 μM; 72 h | Dose-dependent degradation of JAKs, GSPT1, and IKZF1 | [2] |
| Xenograft bone marrow (SJBALL021415) | 0-10 μM; 24h | Dose-dependent degradation of JAK2 and GSPT1 protein | [2] |
Table 2: Dose-Dependent Degradation Studies
Signaling Pathway Inhibition
In CRLF2r ALL, the JAK-STAT signaling pathway is constitutively activated, leading to uncontrolled cell proliferation and survival. This compound effectively inhibits this pathway by degrading JAK2. The degradation of JAK2 prevents the phosphorylation and subsequent activation of STAT5, a key downstream transcription factor. This, in turn, downregulates the expression of target genes essential for leukemia cell growth. Additionally, studies have shown crosstalk between the JAK/STAT and PI3K/mTOR pathways, with JAK inhibition also affecting downstream signaling in the PI3K/mTOR pathway[3][4].
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound, based on standard practices and information from the primary literature.
Cell Culture
-
Cell Line: MHH-CALL-4 (human CRLF2-rearranged B-cell precursor leukemia cell line).
-
Media: RPMI-1640 supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for JAK2 Degradation
This protocol is to assess the dose-dependent degradation of JAK2 protein following treatment with this compound.
-
Cell Seeding: Seed MHH-CALL-4 cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 or 72 hours).
-
Cell Lysis: Harvest cells by centrifugation and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against JAK2 (e.g., rabbit anti-JAK2) overnight at 4°C. A loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Cell Viability Assay (e.g., CCK-8)
This assay measures the inhibition of cell proliferation by this compound.
-
Cell Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression analysis.
Immunoprecipitation for Ubiquitination Assay
This protocol is to confirm the ubiquitination of JAK2 induced by this compound.
-
Cell Treatment: Treat MHH-CALL-4 cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-JAK2 antibody overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with a stringent wash buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect the poly-ubiquitin chains on JAK2.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a PROTAC like this compound.
This technical guide provides a foundational understanding of the PROTAC technology behind this compound. For further in-depth information, it is recommended to consult the primary research article by Chang et al. in Blood (2021).
References
- 1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Aberrant STAT5 and PI3K/mTOR pathway signaling occurs in human CRLF2-rearranged B-precursor acute lymphoblastic leukemia. [vivo.health.unm.edu]
- 4. Aberrant STAT5 and PI3K/mTOR pathway signaling occurs in human CRLF2-rearranged B-precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity of SJ1008030 TFA in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SJ1008030 TFA is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2). This technical guide provides a comprehensive overview of the biological activity of this compound in various cancer cell lines, with a primary focus on its efficacy in Acute Lymphoblastic Leukemia (ALL). The document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the implicated signaling pathways.
Introduction to this compound
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase machinery to the JAK2 protein, leading to its ubiquitination and subsequent degradation by the proteasome. By eliminating the JAK2 protein, this compound effectively shuts down the downstream signaling pathways that are often constitutively activated in certain cancers and drive cell proliferation and survival. Its primary therapeutic potential has been demonstrated in hematological malignancies, particularly those with alterations in the JAK-STAT signaling pathway.
Mechanism of Action
As a PROTAC, this compound's mechanism of action involves the formation of a ternary complex between the JAK2 protein and an E3 ubiquitin ligase, typically Cereblon (CRBN). This proximity-induced ubiquitination marks JAK2 for degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple JAK2 protein molecules.
Quantitative Assessment of Biological Activity
The anti-cancer activity of this compound has been quantified in several cancer cell lines, primarily focusing on Acute Lymphoblastic Leukemia. The following tables summarize the key efficacy data.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MHH-CALL-4 | Acute Lymphoblastic Leukemia (CRLF2r) | IC50 | 5.4 nM | [1] |
| MHH-CALL-4 | Acute Lymphoblastic Leukemia (CRLF2r) | EC50 | 5.4 nM | [2] |
| Xenograft models of kinase-driven ALL | Acute Lymphoblastic Leukemia | IC50 (JAK2 degradation) | 32 nM | [3] |
| MHH-CALL-4 | Acute Lymphoblastic Leukemia (CRLF2r) | DC50 (JAK2 degradation) | 24 nM | [4] |
| PDX SJBALL020589 | Acute Lymphoblastic Leukemia (ATF7IP-JAK2 fusion) | DC50 (JAK2 degradation) | 14 nM | [4] |
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of the compound required to inhibit 50% of cell growth or produce 50% of the maximal response, respectively. DC50 (half-maximal degradation concentration) is the concentration at which 50% of the target protein is degraded.
| Cell Line | Parameter | Value | Reference |
| MHH-CALL-4 | Dmax (JAK2 degradation) | 82% | [4] |
Table 2: Maximal Degradation (Dmax) of JAK2 by this compound. Dmax represents the maximum percentage of protein degradation achieved at a given concentration.
Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activity of this compound.
Cell Viability and Proliferation Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Plating: Seed cells (e.g., MHH-CALL-4) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., a solution of 40% dimethylformamide, 16% SDS, and 2% acetic acid) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Protein Degradation
Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate, providing direct evidence of protein degradation.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cell pellet.[6]
-
Agitate the cell lysate for 30 minutes at 4°C.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
Sample Preparation: Mix the desired amount of protein (typically 10-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-JAK2, anti-phospho-STAT5) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7] The band intensity can be quantified using densitometry software.
Signaling Pathway Analysis
This compound exerts its anti-cancer effects by disrupting the JAK-STAT signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.
The JAK-STAT Signaling Pathway
In many cancers, particularly hematological malignancies, the JAK-STAT pathway is constitutively active due to mutations in cytokine receptors or JAK kinases themselves. This leads to uncontrolled cell growth and survival.
Mechanism of this compound-Induced JAK2 Degradation
This compound acts as a molecular bridge, bringing JAK2 into close proximity with the E3 ubiquitin ligase complex, leading to its degradation.
Downstream Effects of JAK2 Degradation
The degradation of JAK2 by this compound leads to the inhibition of downstream signaling cascades, ultimately resulting in reduced cell proliferation and induction of apoptosis. Key downstream effectors include STAT5, as well as the PI3K/AKT and MAPK/ERK pathways.[8][9]
Activity in Solid Tumor Cell Lines
While the primary focus of research on this compound has been on hematological malignancies, the JAK-STAT pathway is also implicated in the pathogenesis of various solid tumors, including breast, lung, prostate, and colon cancers. However, at present, there is limited publicly available data on the direct activity of this compound in these solid tumor cell lines. The development of PROTACs targeting key signaling molecules is an active area of research, and future studies may explore the efficacy of JAK2 degraders like this compound in a broader range of solid tumors. For instance, studies on other PROTACs have shown activity in breast and lung cancer cell lines, suggesting the potential for this therapeutic modality in these indications.[10][11][12][13][14][15][16][17]
Conclusion
This compound is a highly effective JAK2-degrading PROTAC with demonstrated potent anti-proliferative activity in acute lymphoblastic leukemia cell lines. Its mechanism of action, involving the targeted degradation of JAK2, offers a promising therapeutic strategy for cancers dependent on the JAK-STAT signaling pathway. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy. Further investigation into the efficacy of this compound in a wider array of solid tumors is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SJ 1008030 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. origene.com [origene.com]
- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. webfiles.pfizer.com [webfiles.pfizer.com]
- 12. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Liposomal formulation of the CDK9 PROTAC THAL-SNS-032 enhances the antitumor activity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted therapy based on ubiquitin-specific proteases, signalling pathways and E3 ligases in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mammalian SWI/SNF chromatin remodeling complexes promote tyrosine kinase inhibitor resistance in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SJ1008030 TFA in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Janus Kinase 2 (JAK2).[1][2][3] As a heterobifunctional molecule, SJ1008030 recruits JAK2 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of JAK2.[4][5] This targeted degradation of JAK2 effectively inhibits the JAK-STAT signaling pathway, which is a critical mediator of cell proliferation, differentiation, and survival, and is often dysregulated in various malignancies.[4][6] SJ1008030 has demonstrated significant anti-leukemic efficacy, particularly in cell lines with CRLF2 rearrangements, such as the MHH-CALL-4 acute lymphoblastic leukemia cell line, where it exhibits a half-maximal inhibitory concentration (IC50) of 5.4 nM.[1][6] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of SJ1008030 TFA.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Key Findings | Reference |
| MHH-CALL-4 | CRLF2-rearranged Acute Lymphoblastic Leukemia | 5.4 | 72 hours | Potent inhibition of cell growth. | [1][6] |
Table 2: Dose-Dependent Degradation of JAK2 by this compound in MHH-CALL-4 Cells
| Concentration (nM) | Treatment Duration | % JAK2 Degradation (Approximate) | Downstream Effect | Reference |
| 1 | 72 hours | Not specified | Weak degradation observed. | [7] |
| 10 | 72 hours | Not specified | Dose-dependent degradation observed. | [7] |
| 100 | 72 hours | Not specified | Significant degradation observed. | [7] |
| 1000 (1 µM) | 72 hours | Not specified | Strong degradation observed. | [7] |
| 4300 (4.3 µM) | 72 hours | Not specified | Near-complete degradation observed. | [7] |
Table 3: Effect of this compound on Downstream Signaling
| Target Protein | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Phospho-STAT5 (pSTAT5) | MHH-CALL-4 | Dose-dependent | 72 hours | Inhibition of phosphorylation. | [4] |
Experimental Protocols
Cell Culture
The human B-cell precursor leukemia cell line MHH-CALL-4 is a suitable model for in vitro studies of this compound.
-
Cell Line: MHH-CALL-4 (ACC 337)
-
Culture Medium: 80% RPMI 1640 supplemented with 20% heat-inactivated Fetal Bovine Serum (FBS).[8]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculturing: Maintain cell density between 0.6 x 10^6 and 2 x 10^6 cells/mL. Split the culture approximately 1:2 once a week.[8]
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from standard CellTiter-Glo® protocols and parameters from studies on similar compounds.[9][10][11][12]
Objective: To determine the dose-dependent effect of this compound on the viability of MHH-CALL-4 cells.
Materials:
-
MHH-CALL-4 cells
-
This compound
-
RPMI 1640 with 20% FBS
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed MHH-CALL-4 cells in a 96-well opaque-walled microplate at a density of approximately 10,000 cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][12]
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.
Western Blot Analysis for JAK2 and Phospho-STAT5 Degradation
This protocol is based on general western blotting procedures and specific details from related studies.[13][14][15]
Objective: To assess the dose-dependent degradation of JAK2 and the inhibition of STAT5 phosphorylation in MHH-CALL-4 cells treated with this compound.
Materials:
-
MHH-CALL-4 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-JAK2, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MHH-CALL-4 cells in 6-well plates and allow them to reach the desired density.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 4.3 µM) for 72 hours.[7]
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.[14]
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH).
Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Caption: Experimental workflow for in vitro studies of this compound.
References
- 1. PROTAC-Mediated Degradation of Janus Kinase as a Therapeutic Strategy for Cancer and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Different STAT-3 and STAT-5 phosphorylation discriminates among Ph-negative chronic myeloproliferative diseases and is independent of the V617F JAK-2 mutation | Blood | American Society of Hematology [ashpublications.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for SJ1008030 TFA in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ1008030 TFA is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Janus Kinase 2 (JAK2) for degradation. As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to polyubiquitinate JAK2, leading to its subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for hematological malignancies driven by aberrant JAK-STAT signaling, such as certain types of leukemia. These application notes provide detailed protocols for the use of this compound in leukemia cell lines, focusing on its effects on cell viability, protein degradation, and induction of apoptosis.
Mechanism of Action
This compound functions as a JAK2 degrader by inducing proximity between JAK2 and an E3 ubiquitin ligase. This action leads to the ubiquitination and subsequent proteasomal degradation of JAK2, thereby inhibiting the downstream JAK-STAT signaling pathway, which is crucial for the proliferation and survival of certain leukemia cells.[1] In addition to JAK2, this compound has been observed to degrade other proteins, including GSPT1 and IKZF1, in a dose-dependent manner in some cell lines.[1]
Target Cell Lines
This compound has demonstrated significant efficacy in CRLF2-rearranged (CRLF2r) acute lymphoblastic leukemia (ALL) cell lines. A particularly sensitive cell line is MHH-CALL-4 , a human B-cell precursor leukemia cell line with a CRLF2 rearrangement.[2][3] This cell line is recommended for initial studies to assess the activity of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound in MHH-CALL-4 Leukemia Cells
| Parameter | Value | Cell Line | Experimental Conditions | Reference |
| IC50 | 5.4 nM | MHH-CALL-4 | 72-hour incubation | [1] |
| EC50 | 5.4 nM | MHH-CALL-4 | 72-hour incubation | [4] |
Table 2: Dose-Dependent Effects of this compound on Protein Degradation in MHH-CALL-4 Cells
| Concentration | Incubation Time | Target Protein | Observed Effect | Reference |
| 0 - 4.3 µM | 72 hours | JAKs, GSPT1, IKZF1 | Dose-dependent degradation | [1] |
Note: Specific quantitative data on the percentage of protein degradation at each concentration is not publicly available and would need to be determined experimentally.
Table 3: Dose-Dependent Effects of this compound on Apoptosis in Leukemia Cells
| Concentration | Incubation Time | Cell Line | % Apoptotic Cells |
| Vehicle Control | 48 hours | MHH-CALL-4 | Baseline |
| 1 nM | 48 hours | MHH-CALL-4 | TBD |
| 10 nM | 48 hours | MHH-CALL-4 | TBD |
| 100 nM | 48 hours | MHH-CALL-4 | TBD |
| 1 µM | 48 hours | MHH-CALL-4 | TBD |
Note: TBD (To Be Determined). Quantitative data from apoptosis assays should be generated to populate this table.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
To prepare a 10 mM stock solution, reconstitute the this compound in an appropriate volume of DMSO. For example, for 1 mg of this compound (MW: 987.97 g/mol ), add 101.2 µL of DMSO.[5]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C and sonication can aid in solubilization.[5]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in leukemia cell lines.
Materials:
-
Leukemia cell line (e.g., MHH-CALL-4)
-
Complete cell culture medium (e.g., 80% RPMI 1640 + 20% FBS for MHH-CALL-4)[3]
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range would be from 0.1 nM to 10 µM.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for JAK2 Degradation
This protocol is to confirm the degradation of JAK2 protein following treatment with this compound.
Materials:
-
Leukemia cell line (e.g., MHH-CALL-4)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-JAK2, anti-p-STAT5, anti-STAT5, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed MHH-CALL-4 cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control for 24 to 72 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in leukemia cells treated with this compound using flow cytometry.
Materials:
-
Leukemia cell line (e.g., MHH-CALL-4)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed MHH-CALL-4 cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control for 48 hours.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Caption: Mechanism of action of this compound as a JAK2 PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aberrant STAT5 and PI3K/mTOR pathway signaling occurs in human CRLF2-rearranged B-precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leibniz Institute DSMZ: Details [dsmz.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
Application Notes and Protocols: SJ1008030 TFA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of SJ1008030 TFA, a potent and selective proteolysis-targeting chimera (PROTAC) JAK2 degrader, in preclinical animal models of acute lymphoblastic leukemia (ALL). The information is compiled from the seminal study by Chang et al., published in Blood in 2021, which details the efficacy of this compound in CRLF2-rearranged ALL.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in xenograft models of ALL.
Table 1: In Vivo Efficacy of SJ1008030 in a Subcutaneous Xenograft Model (MHH-CALL-4)
| Parameter | Value |
| Animal Model | NOD/SCID mice engrafted subcutaneously with MHH-CALL-4 cells |
| Drug | SJ1008030 |
| Dosage | 50 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Schedule | Once daily |
| Vehicle | 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, 85% PBS |
| Treatment Duration | Not specified |
| Observed Effect | Significant tumor growth inhibition |
Table 2: In Vivo Efficacy of SJ1008030 in a Systemic Xenograft Model (PDX ALL-58)
| Parameter | Value |
| Animal Model | NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice engrafted with patient-derived xenograft (PDX) ALL-58 cells |
| Drug | SJ1008030 |
| Dosage | 50 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Schedule | Once daily, 5 days a week |
| Vehicle | 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, 85% PBS |
| Treatment Duration | 21 days |
| Observed Effect | Significant reduction in leukemic burden and improved survival |
Experimental Protocols
Subcutaneous Xenograft Model Protocol
Objective: To evaluate the anti-tumor efficacy of SJ1008030 in a subcutaneous ALL xenograft model.
Materials:
-
MHH-CALL-4 human ALL cell line
-
NOD/SCID mice (female, 6-8 weeks old)
-
This compound
-
Vehicle components: N,N-dimethylacetamide (DMA), Solutol HS 15, Phosphate-buffered saline (PBS)
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture MHH-CALL-4 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 10 x 106 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-200 mm3. Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Drug Formulation: Prepare the dosing solution of SJ1008030 at a concentration of 5 mg/mL in the vehicle (5% DMA, 10% Solutol HS 15, 85% PBS).
-
Dosing Administration: Administer SJ1008030 intraperitoneally (i.p.) at a dosage of 50 mg/kg once daily. Administer an equivalent volume of the vehicle to the control group.
-
Efficacy Assessment: Monitor tumor volume and body weight of the mice regularly throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm protein degradation).
Systemic Patient-Derived Xenograft (PDX) Model Protocol
Objective: To assess the efficacy of SJ1008030 in a more clinically relevant systemic model of ALL.
Materials:
-
Patient-derived xenograft (PDX) ALL-58 cells
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (6-8 weeks old)
-
This compound
-
Vehicle components: N,N-dimethylacetamide (DMA), Solutol HS 15, Phosphate-buffered saline (PBS)
-
Bioluminescence imaging system and luciferin
Procedure:
-
Cell Engraftment: Intravenously inject 1 x 106 ALL-58 PDX cells (transduced with a luciferase reporter) into the tail vein of each NSG mouse.
-
Disease Monitoring: Monitor the engraftment and progression of leukemia by weekly bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.
-
Treatment Initiation: Once the leukemic burden is established (detectable BLI signal), randomize the mice into treatment and control groups.
-
Drug Formulation: Prepare the SJ1008030 dosing solution as described in the subcutaneous model protocol.
-
Dosing Administration: Administer SJ1008030 intraperitoneally (i.p.) at a dosage of 50 mg/kg once daily, 5 days a week, for 21 days. Administer the vehicle to the control group following the same schedule.
-
Efficacy Assessment: Monitor leukemic burden using BLI weekly. Monitor mouse survival. At the end of the study, collect bone marrow and spleen samples for flow cytometry analysis to quantify leukemic cells and for Western blot analysis to assess target protein degradation.
Visualizations
Signaling Pathway of SJ1008030 Action
Application Notes & Protocols: Preparation of SJ1008030 TFA Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: SJ1008030 TFA is a potent and selective JAK2 (Janus kinase 2) degrader, functioning as a Proteolysis Targeting Chimera (PROTAC).[1][2][3] It is utilized in research, particularly in the study of conditions like CRLF2-rearranged acute lymphoblastic leukemia, by inducing the degradation of JAK2 protein.[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubility.[1][4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2863634-97-1 | [1][4] |
| Molecular Formula | C44H44F3N13O9S | [1][4] |
| Molecular Weight | 987.96 g/mol | [1][4] |
| Appearance | Light yellow to yellow solid | [4] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility in DMSO | 125 mg/mL (126.52 mM) | [1][4] |
Table 2: Example Preparation of this compound Stock Solutions
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 1.0122 mL | 5.0609 mL | 10.1219 mL |
| 5 mM | 0.2024 mL | 1.0122 mL | 2.0244 mL |
| 10 mM | 0.1012 mL | 0.5061 mL | 1.0122 mL |
| 50 mM | 20.24 µL | 101.22 µL | 202.44 µL |
| 100 mM | 10.12 µL | 50.61 µL | 101.22 µL |
Calculations are based on a molecular weight of 987.96 g/mol . Batch-specific molecular weights may vary slightly.
Experimental Protocol
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in biological assays.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber or opaque polypropylene or glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-dissolution Preparations:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Ensure that the DMSO used is anhydrous, as hygroscopic DMSO can significantly impact the solubility of the product.[4]
-
-
Calculating the Required Volume of DMSO:
-
Determine the desired final concentration of the stock solution (e.g., 10 mM).
-
Calculate the required volume of DMSO using the following formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound: Volume (L) = 0.001 g / (0.010 mol/L * 987.96 g/mol ) = 0.0001012 L = 101.2 µL
-
-
Dissolution of this compound:
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 10-15 minutes.[1] Gentle warming to 37°C can also aid in solubilization.[1]
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[1][5]
-
Store the aliquots protected from light.
-
For long-term storage (up to 6 months), store the stock solution at -80°C.[4]
-
For short-term storage (up to 1 month), the solution can be stored at -20°C.[4]
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Diagram 2: Simplified JAK-STAT Signaling Pathway and Mechanism of SJ1008030
Caption: SJ1008030 induces JAK2 degradation via the proteasome.
References
Application Notes and Protocols: SJ1008030 TFA Treatment of MHH-CALL-4 and KOPN49 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2). This molecule shows significant anti-leukemic activity in cell lines with Cytokine Receptor-Like Factor 2 (CRLF2) rearrangements, a common feature in Philadelphia chromosome-like (Ph-like) Acute Lymphoblastic Leukemia (ALL). The MHH-CALL-4 and KOPN49 cell lines, both harboring CRLF2 rearrangements and activating JAK2 mutations, serve as critical models for studying the efficacy of JAK2-targeted therapies. SJ1008030 TFA is the trifluoroacetic acid salt form of the compound, which enhances its stability and solubility for in vitro studies.
These application notes provide a detailed overview of the effects of this compound on the MHH-CALL-4 and KOPN49 cell lines, along with comprehensive protocols for key experimental procedures.
Cell Line Characteristics
| Characteristic | MHH-CALL-4 | KOPN49 |
| Cell Type | B-cell precursor leukemia | Childhood B acute lymphoblastic leukemia |
| Origin | Peripheral blood of a 10-year-old male with pre-B ALL | Peripheral blood of a 12-year-old with childhood B-ALL |
| Key Genetic Features | CRLF2 rearrangement, JAK2 I682F mutation[1] | IgH-CRLF2 fusion, JAK2 R683G mutation[1][2] |
| Morphology | Single, round cells growing in suspension, sometimes in clusters | Not explicitly detailed in search results |
| Culture Medium | 80% RPMI-1640 + 20% fetal bovine serum (FBS) | RPMI-1640 + 10% FBS |
Quantitative Data Summary
Cell Viability/Cytotoxicity
SJ1008030 demonstrates potent cytotoxic effects in CRLF2-rearranged ALL cell lines. The half-maximal effective concentration (EC50) for cell growth inhibition after 72 hours of treatment is summarized below.
| Cell Line | This compound EC50 (nM) |
| MHH-CALL-4 | 5.4[3] |
| KOPN49 | Highly active, specific EC50 not available in search results[4] |
Protein Degradation
SJ1008030 induces dose-dependent degradation of its primary target, JAK2, as well as other neosubstrates of the Cereblon (CRBN) E3 ligase, such as GSPT1 and IKZF1.
Table 1: Dose-Dependent Degradation of Target Proteins in MHH-CALL-4 Cells (72h treatment) [3]
| This compound (nM) | % JAK2 Degradation | % GSPT1 Degradation | % IKZF1 Degradation |
| 1 | Data not available | Data not available | Data not available |
| 10 | Data not available | Data not available | Data not available |
| 100 | Significant degradation observed | Weak degradation observed | Significant degradation observed |
| 1000 (1 µM) | Significant degradation observed | Weak degradation observed | Significant degradation observed |
| 4300 (4.3 µM) | Significant degradation observed | Weak degradation observed | Significant degradation observed |
Note: Specific percentages of degradation are not available in the provided search results. "Significant" and "weak" are based on descriptive results from the source.
Table 2: Dose-Dependent Degradation of JAK2 in KOPN49 Cells
Quantitative data for this compound in KOPN49 cells is not available in the search results. However, a similar JAK2-selective PROTAC (compound 11) showed a DC50 of 74 nM for JAK2 degradation in KOPN49 cells, suggesting SJ1008030 would also be effective.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of SJ1008030-induced JAK2 degradation.
References
- 1. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellosaurus cell line KOPN-49 (CVCL_W276) [cellosaurus.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Measuring JAK2 Degradation by SJ1008030 TFA: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for measuring the degradation of Janus Kinase 2 (JAK2) induced by SJ1008030 TFA, a potent and selective proteolysis-targeting chimera (PROTAC). The Western blot methodology outlined herein enables the quantification of JAK2 protein levels in response to treatment, offering a robust method for characterizing the efficacy and dose-dependency of this degrader. This guide is intended for researchers in academia and the pharmaceutical industry engaged in drug discovery and development, particularly in the context of targeted protein degradation.
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway, often through hyperactivity of JAK2, is implicated in various myeloproliferative neoplasms and inflammatory diseases.[3] SJ1008030 is a PROTAC designed to selectively target JAK2 for degradation.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.[5][6][7] This mechanism of action offers a powerful therapeutic strategy to eliminate pathogenic proteins.
Western blotting is a fundamental technique to assess the efficacy of a PROTAC by directly measuring the reduction in the target protein levels within a cell.[5][8] This application note provides a comprehensive, step-by-step protocol for utilizing Western blot to quantify the degradation of JAK2 in response to this compound treatment.
Signaling Pathway and Mechanism of Action
The JAK/STAT signaling cascade is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to the activation of receptor-associated JAKs.[2][9] Activated JAK2 then phosphorylates downstream STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.[2][9]
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[6] The SJ1008030 molecule simultaneously binds to JAK2 and an E3 ubiquitin ligase, forming a ternary complex.[7] This proximity induces the E3 ligase to polyubiquitinate JAK2, marking it for recognition and degradation by the 26S proteasome. The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target proteins.[7]
Caption: JAK/STAT signaling and this compound-mediated degradation.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to measure JAK2 protein levels.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing JAK2 (e.g., MHH-CALL-4, HEL).[4]
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease and Phosphatase Inhibitor Cocktails: (e.g., cOmplete™ Protease Inhibitor Cocktail, PhosSTOP™).
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: (with β-mercaptoethanol or DTT).
-
Precast Polyacrylamide Gels: (e.g., 4-12% Bis-Tris).
-
SDS-PAGE Running Buffer.
-
Protein Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: (5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibodies:
-
Rabbit anti-JAK2 antibody.
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Tris-Buffered Saline with Tween-20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Experimental Workflow
Caption: Western blot workflow for measuring JAK2 degradation.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed the chosen cell line in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for Electrophoresis:
-
Based on the protein concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (typically 20-30 µg per lane).
-
Add 4x Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against JAK2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control (e.g., β-actin or GAPDH) following the same immunoblotting steps.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the JAK2 band to the corresponding loading control band for each sample.
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized to determine key degradation parameters such as the DC₅₀ (concentration at which 50% of the protein is degraded).
| Treatment Group | Concentration (nM) | Incubation Time (h) | Normalized JAK2 Level (relative to Vehicle) | % Degradation |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 | 0% |
| This compound | 1 | 24 | 0.85 | 15% |
| This compound | 10 | 24 | 0.52 | 48% |
| This compound | 100 | 24 | 0.15 | 85% |
| This compound | 1000 | 24 | 0.05 | 95% |
Conclusion
This protocol provides a reliable framework for assessing the degradation of JAK2 induced by this compound. Accurate quantification of protein degradation is crucial for the preclinical evaluation of PROTAC molecules. By following this detailed methodology, researchers can effectively characterize the dose- and time-dependent degradation profile of JAK2, facilitating the advancement of targeted protein degradation therapies.
References
- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protein degradation analysis by western blot [bio-protocol.org]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing Cell Viability Following Treatment with SJ1008030 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ1008030 TFA is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2). As a key component of the JAK-STAT signaling pathway, which is crucial for cell proliferation, differentiation, and survival, the targeted degradation of JAK2 by this compound presents a promising therapeutic strategy, particularly in hematological malignancies such as leukemia.[1][2][3] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Mechanism of Action: this compound
SJ1008030 is a heterobifunctional molecule that simultaneously binds to JAK2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of JAK2, marking it for degradation by the proteasome.[4][5][6][7] This targeted degradation leads to the inhibition of the JAK-STAT signaling pathway, ultimately affecting cell viability and proliferation.[1][2]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from cell viability assays with this compound.
Table 1: IC50 Values of this compound in MHH-CALL-4 Cells
| Assay Type | Incubation Time (hours) | IC50 (nM) |
| Cell Viability | 72 | 5.4 |
This data is based on existing literature for the MHH-CALL-4 cell line and should be generated for each cell line and experimental condition.[1][2][8]
Table 2: Example Data from a Cell Viability Assay
| This compound Conc. (nM) | Absorbance/Luminescence (Mean) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Experimental Protocols
1. Preparation of this compound Stock Solution
Proper dissolution and storage of this compound are critical for accurate and reproducible results.
-
Reconstitution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2][8]
2. Cell Culture and Seeding
The following protocol is optimized for suspension cell lines, such as the leukemia cell line MHH-CALL-4.
-
Cell Line: MHH-CALL-4 (or other relevant suspension cell line).
-
Culture Medium: Use the recommended culture medium and supplements for the chosen cell line.
-
Seeding Density: Determine the optimal seeding density to ensure cells are in the logarithmic growth phase during the experiment. A typical starting point for leukemic cell lines is 0.5-1.0 x 10⁵ cells/mL.[9][10]
-
Procedure:
-
Culture cells to a sufficient density for the experiment.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density in fresh culture medium.
-
Plate the cells in a 96-well plate (use opaque-walled plates for luminescent assays).[11][12]
-
3. Treatment with this compound
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations initially to determine the IC50.
-
Treatment: Add the diluted this compound or vehicle control (e.g., DMSO diluted in medium) to the appropriate wells of the 96-well plate containing the cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2. A 72-hour incubation has been shown to be effective for SJ1008030.[1][2][8]
4. Cell Viability Assays
Choose one of the following assays to determine cell viability.
Protocol 1: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
96-well plate reader
Procedure:
-
Following the treatment incubation with this compound, centrifuge the 96-well plate at 1,000 x g for 5 minutes at 4°C to pellet the suspension cells.[9][13]
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 50 µL of serum-free medium to each well.[9]
-
Add 50 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[9]
-
Centrifuge the plate at 1,000 x g for 5 minutes at 4°C.[9]
-
Carefully aspirate the supernatant.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.[9][14]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, and is well-suited for high-throughput screening.[12][15][16]
Materials:
Procedure:
-
Following the treatment incubation with this compound, equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.[11][16]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11][15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15][16]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][16]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][16]
-
Record the luminescence using a luminometer.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Simplified JAK-STAT signaling pathway.
Caption: Experimental workflow for cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A beginner’s guide to PROTACs and targeted protein degradation | The Biochemist | Portland Press [portlandpress.com]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. OUH - Protocols [ous-research.no]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ch.promega.com [ch.promega.com]
- 16. promega.com [promega.com]
Downstream Signaling Analysis After SJ1008030 TFA Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the analysis of downstream signaling pathways following treatment with SJ1008030 TFA, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Janus Kinase 2 (JAK2). As a JAK2 degrader, this compound offers a powerful tool for investigating the JAK-STAT signaling cascade and its role in various pathologies, particularly in hematological malignancies like acute lymphoblastic leukemia (ALL). These protocols are intended to guide researchers in the accurate assessment of this compound's efficacy and its impact on cellular signaling.
Introduction to this compound and the JAK-STAT Pathway
This compound is a heterobifunctional molecule that simultaneously binds to JAK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the JAK2 protein. This targeted protein degradation approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire protein, thereby abrogating both its kinase and scaffolding functions.
The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival. Cytokine or growth factor binding to their respective receptors induces receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes. Dysregulation of the JAK-STAT pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
By inducing the degradation of JAK2, this compound is expected to lead to a potent and sustained inhibition of the JAK-STAT pathway. This document outlines the experimental procedures to quantify the degradation of JAK2 and to assess the downstream consequences on the phosphorylation status of key signaling nodes like STAT3 and STAT5.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables provide a structured format for presenting quantitative data on the effects of this compound treatment.
Table 1: Dose-Dependent Effects of this compound on Cell Viability
| Cell Line | This compound Concentration | Incubation Time (hours) | Cell Viability (%) | IC50 (nM) |
| MHH-CALL-4 | 0 nM (Vehicle) | 72 | 100 | 5.4 |
| 1 nM | 72 | |||
| 10 nM | 72 | |||
| 100 nM | 72 | |||
| 1 µM | 72 | |||
| Additional Cell Line | User-defined | User-defined | User-defined | User-defined |
Table 2: Dose-Dependent Degradation of JAK2 and Downstream Targets by this compound
| Target Protein | This compound Concentration | Treatment Time (hours) | Protein Level (% of Vehicle) | DC50 (nM) |
| JAK2 | 0 nM (Vehicle) | 24 | 100 | 32 |
| 1 nM | 24 | |||
| 10 nM | 24 | |||
| 100 nM | 24 | |||
| 1 µM | 24 | |||
| p-JAK2 (Tyr1007/1008) | 0 nM (Vehicle) | 24 | 100 | |
| 1 nM | 24 | |||
| 10 nM | 24 | |||
| 100 nM | 24 | |||
| 1 µM | 24 | |||
| STAT3 | 0 nM (Vehicle) | 24 | 100 | |
| 1 nM | 24 | |||
| 10 nM | 24 | |||
| 100 nM | 24 | |||
| 1 µM | 24 | |||
| p-STAT3 (Tyr705) | 0 nM (Vehicle) | 24 | 100 | |
| 1 nM | 24 | |||
| 10 nM | 24 | |||
| 100 nM | 24 | |||
| 1 µM | 24 | |||
| STAT5 | 0 nM (Vehicle) | 24 | 100 | |
| 1 nM | 24 | |||
| 10 nM | 24 | |||
| 100 nM | 24 | |||
| 1 µM | 24 | |||
| p-STAT5 (Tyr694) | 0 nM (Vehicle) | 24 | 100 | |
| 1 nM | 24 | |||
| 10 nM | 24 | |||
| 100 nM | 24 | |||
| 1 µM | 24 |
DC50: Concentration resulting in 50% degradation of the target protein.
Table 3: Time-Course of JAK2 Degradation by this compound
| Treatment Time (hours) | This compound Concentration | JAK2 Protein Level (% of Time 0) |
| 0 | 100 nM | 100 |
| 2 | 100 nM | |
| 4 | 100 nM | |
| 8 | 100 nM | |
| 12 | 100 nM | |
| 24 | 100 nM |
Mandatory Visualizations
Application Notes and Protocols: SJ1008030 TFA in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ1008030 TFA is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2).[1][2] As a key mediator in the JAK-STAT signaling pathway, JAK2 is a critical therapeutic target in various hematological malignancies, particularly in CRLF2-rearranged Acute Lymphoblastic Leukemia (ALL), a high-risk subtype of B-cell ALL (B-ALL).[1][3][4] Overexpression of CRLF2 leads to the activation of the JAK-STAT pathway, promoting cancer cell proliferation and survival.[1][3] this compound, by degrading JAK2 protein rather than just inhibiting its kinase activity, offers a promising therapeutic strategy to overcome the limitations of traditional JAK inhibitors.[1]
These application notes provide a summary of the preclinical data for this compound as a monotherapy and propose a framework for evaluating its potential in combination with standard chemotherapy agents for the treatment of leukemia.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and a ligand that binds to JAK2. This dual binding brings JAK2 into proximity with the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the JAK2 protein.[1] This degradation effectively abrogates downstream signaling through the STAT proteins, thereby inhibiting the proliferation of cancer cells dependent on this pathway.[2]
Preclinical Data (Monotherapy)
The primary preclinical evaluation of this compound (referred to as compound 8 in the cited literature) has been conducted in models of CRLF2-rearranged ALL.[1]
In Vitro Activity
This compound demonstrates potent anti-proliferative activity in human CRLF2-rearranged ALL cell lines. The key findings are summarized in the table below.
| Cell Line | IC50 (nM) | Assay Duration | Reference |
| MHH-CALL-4 | 5.4 | 72 hours | [2] |
In Vitro Protein Degradation
This compound induces dose-dependent degradation of JAK2 protein in leukemia cells.
| Cell Line | Protein Targets | Concentration Range | Assay Duration | Outcome | Reference |
| MHH-CALL-4 | JAKs, GSPT1, IKZF1 | 0 - 4.3 µM | 72 hours | Dose-dependent degradation of target proteins. | [2] |
| Xenograft SJBALL021415 (ex vivo) | JAK2, GSPT1 | 0 - 10 µM | 24 hours | Dose-dependent degradation of JAK2 and GSPT1, indicating inhibition of the JAK-STAT pathway. | [2] |
Proposed Combination Therapy Studies
While no specific data for this compound in combination with other chemotherapy agents has been published, a rational approach would be to combine it with standard-of-care agents for high-risk B-ALL. A potential combination could include a glucocorticoid (e.g., dexamethasone) and a vinca alkaloid (e.g., vincristine), which are cornerstones of ALL therapy. The rationale is that the targeted degradation of JAK2 by this compound could synergize with the cytotoxic effects of conventional chemotherapy.
Proposed Experimental Workflow for Combination Studies
Experimental Protocols
Protocol 1: Cell Viability Assay (using CellTiter-Glo®)
This protocol is for assessing the effect of this compound, alone and in combination with another chemotherapeutic agent, on the viability of leukemia cell lines.
Materials:
-
Leukemia cell line (e.g., MHH-CALL-4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Chemotherapy agent of interest (e.g., Dexamethasone)
-
96-well white-walled, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of complete culture medium.
-
Drug Preparation: Prepare a 2x concentration stock of this compound and the combination agent in complete culture medium. Perform serial dilutions to create a dose-response curve.
-
Treatment: Add 50 µL of the 2x drug solutions to the appropriate wells to achieve the final desired concentrations. Include wells for vehicle control (e.g., DMSO), single agents, and the combination.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the data to the vehicle-treated control wells (set to 100% viability). b. Plot the dose-response curves and calculate the IC50 values for each agent. c. For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: Western Blot for Protein Degradation
This protocol is to confirm the degradation of JAK2 and assess the downstream signaling effects.
Materials:
-
Leukemia cell line
-
Complete culture medium
-
This compound and combination agent
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-JAK2, anti-pSTAT5, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with primary antibodies overnight at 4°C. b. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Acquire the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the extent of protein degradation and changes in downstream signaling.
Signaling Pathway
The JAK-STAT signaling pathway is initiated by cytokine binding to its receptor, leading to the dimerization of the receptor and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. This compound-mediated degradation of JAK2 disrupts this entire cascade.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SJ1008030 TFA Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common solubility and stability issues encountered with SJ1008030 TFA. The following question-and-answer format directly addresses specific challenges you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
SJ1008030 is a potent and selective JAK2 (Janus kinase 2) degrader.[1][2][3] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein.[1][2][3] SJ1008030 brings JAK2 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of JAK2 by the proteasome. This targeted degradation of JAK2 inhibits the JAK-STAT signaling pathway, which is a critical pathway in the pathogenesis of certain leukemias.[1][4] The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt.
Q2: What is the reported solubility of this compound?
This compound is sparingly soluble in aqueous solutions. Its primary recommended solvent is Dimethyl Sulfoxide (DMSO). Different suppliers report slightly different maximum concentrations in DMSO. It is crucial to consult the certificate of analysis for the specific batch you are using.
Q3: What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[5]
-
In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6][7] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guides
Solubility Issues
Q4: I am having trouble dissolving this compound powder in DMSO. What should I do?
If you are experiencing difficulty dissolving the compound, consider the following steps:
-
Sonication: Use an ultrasonic bath to aid dissolution.[8]
-
Gentle Warming: Gently warm the solution to 37°C. Be cautious with this method as prolonged heating can degrade the compound.
-
Vortexing: Vortex the solution intermittently.
-
Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. Water content in DMSO can affect the solubility and stability of compounds.[9]
Q5: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture medium. How can I prevent this?
This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.[5]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.
-
Dropwise Addition with Mixing: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring. This helps to disperse the compound more effectively and avoid localized high concentrations that can lead to precipitation.
-
Pre-warming the Medium: Pre-warm your cell culture medium to 37°C before adding the compound.[1]
-
Use of a Co-solvent or Surfactant: For particularly challenging compounds, the use of a co-solvent (e.g., ethanol) or a non-ionic surfactant (e.g., Tween-80, Pluronic F-68) in the final aqueous solution can help to maintain solubility. However, the compatibility and potential effects of these additives on your specific cell line and assay must be validated.
Stability Issues
Q6: I am concerned about the stability of SJ1008030 in my DMSO stock solution. How can I ensure its integrity?
While DMSO is a suitable solvent, long-term storage can lead to degradation for some compounds. To ensure the integrity of your SJ1008030 stock:
-
Proper Storage: Strictly adhere to the recommended storage conditions (-80°C for long-term, -20°C for short-term).[5][6][7]
-
Anhydrous DMSO: Use high-quality, anhydrous DMSO to prepare your stock solutions. Water can facilitate the hydrolysis of certain functional groups.
-
Protection from Light: Store stock solutions in amber or light-blocking vials to prevent photodegradation.
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.
Q7: Could the trifluoroacetate (TFA) counterion be affecting my experiments?
Yes, the TFA counterion can potentially impact your experiments in several ways:
-
pH Changes: Residual TFA can acidify your experimental solutions, which may affect cell viability and protein function.
-
Biological Activity: In some cases, TFA has been reported to have its own biological effects or to alter the conformation and activity of the compound.
-
Inaccurate Quantification: The presence of the TFA salt will affect the molecular weight of the compound, which needs to be accounted for when preparing solutions of a specific molarity.
If you suspect the TFA counterion is interfering with your results, you may consider performing a salt exchange to replace TFA with a more biologically compatible counterion like hydrochloride (HCl) or acetate. Protocols for this procedure are available in the literature but should be performed with caution as they can affect peptide solubility and stability.[10][11][12]
Data Presentation
Table 1: Solubility of this compound in DMSO
| Vendor | Reported Solubility in DMSO | Method |
| MedchemExpress | ≥ 49.4 mg/mL (≥ 50 mM) | Not specified |
| GlpBio | 125 mg/mL (126.52 mM) | Needs ultrasonic |
| Tocris Bioscience | 49.4 mg/mL (50 mM) | Not specified |
Note: This data is for reference only. Always refer to the Certificate of Analysis for your specific batch.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 987.96 g/mol .
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Visual Inspection: Visually inspect the solution to ensure there is no visible precipitate.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
General Protocol for Diluting DMSO Stock for In Vitro Kinase Assays
-
Prepare Intermediate Dilutions: If necessary, prepare intermediate dilutions of the 10 mM DMSO stock in DMSO to achieve the desired concentration range for your assay.
-
Prepare Assay Buffer: Prepare the kinase assay buffer as required for your specific protocol.
-
Final Dilution: Just before use, dilute the SJ1008030 DMSO solution into the pre-warmed (30°C or 37°C) kinase assay buffer to the final desired concentrations. The final DMSO concentration should be kept constant across all wells and typically should not exceed 1%.
-
Mixing: Mix gently but thoroughly by pipetting up and down.
-
Incubation: Proceed with the kinase reaction as per your established protocol.
Mandatory Visualization
Caption: Mechanism of action of SJ1008030 as a JAK2 PROTAC degrader.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: General experimental workflow for preparing and using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. toolify.ai [toolify.ai]
- 3. Inhibition of pSTAT1 by tofacitinib accounts for the early improvement of experimental chronic synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. Cell Culture Academy [procellsystem.com]
SJ1008030 TFA Concentration Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of SJ1008030 TFA in cell culture experiments. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is SJ1008030 and how does it work?
SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Janus kinase 2 (JAK2).[1][2] As a heterobifunctional molecule, it brings JAK2 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of JAK2 by the proteasome.[3][4] This targeted degradation of JAK2 effectively inhibits the JAK-STAT signaling pathway, which is a critical regulator of gene expression involved in immune responses and cell growth.[1][5][6][7] Dysregulation of this pathway is associated with various cancers, including leukemia.[1][5][6][7]
Q2: What is the significance of the "TFA" in this compound?
TFA stands for trifluoroacetic acid. SJ1008030 is often supplied as a TFA salt, which is a byproduct of the purification process, specifically high-performance liquid chromatography (HPLC).[8][9][10] It is crucial to be aware of the presence of TFA, as it can have its own biological effects.
Q3: Can residual TFA affect my cell culture experiments?
Yes, residual trifluoroacetic acid (TFA) from the synthesis and purification of compounds like SJ1008030 can significantly impact a variety of biological assays.[8] Reports indicate that TFA can inhibit or, in some instances, stimulate cell proliferation, even at nanomolar concentrations.[8][9] It has been shown to affect osteoblast and chondrocyte proliferation at concentrations as low as 10 nM.[8][11] Therefore, it is essential to consider the potential effects of TFA when interpreting your experimental data.
Q4: What is a good starting concentration range for this compound in a new cell line?
For a novel compound or a new cell line, it is advisable to test a wide range of concentrations to establish a dose-response curve. Based on existing data, SJ1008030 has an IC50 of 5.4 nM in MHH–CALL-4 leukemia cells.[1][5][6][12][13] A logarithmic or semi-logarithmic dilution series is recommended to cover a broad spectrum of potential activities.
A suggested starting range for a cell viability assay would be from 0.1 nM to 10 µM. This wide range will help identify the concentrations that produce a biological effect, cytotoxicity, or no effect.[14]
Q5: What are the essential controls to include in my experiments?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: This is a crucial control to account for any effects of the solvent used to dissolve the this compound (e.g., DMSO). The final concentration of the solvent should be consistent across all wells and ideally kept below 0.1% to avoid solvent-induced toxicity.[14]
-
Untreated Control: This consists of cells in culture medium without any treatment and serves as a baseline for normal cell growth and viability.
-
TFA Control (Sodium Trifluoroacetate - NaTFA): To determine if the TFA counter-ion has any effect on your specific cell line, it is highly recommended to run a parallel experiment with a range of NaTFA concentrations equivalent to those present in your this compound dilutions.[8]
-
Positive Control: A known inducer of cell death or a compound known to affect the JAK-STAT pathway can be used to validate the assay's performance.
Experimental Workflow and Methodologies
Optimizing this compound Concentration Workflow
The following diagram illustrates a typical workflow for determining the optimal concentration of this compound for your cell culture experiments.
Caption: Workflow for optimizing this compound concentration.
Key Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the effect of this compound on cell viability using a standard MTT assay.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sodium Trifluoroacetate (NaTFA) for control experiments
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common approach is a 1:3 or 1:10 dilution series to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare identical dilutions for the NaTFA control.
-
Prepare a vehicle control dilution series.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound, NaTFA, or vehicle.
-
Include wells with untreated cells (medium only).
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the untreated control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Troubleshooting Guide
Unexpected results can arise during experimentation. The following table provides guidance on common issues, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death even at low this compound concentrations | 1. TFA Toxicity: The cell line may be highly sensitive to the TFA counter-ion.[8][9] 2. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high.[14] 3. Compound Instability: The compound may be degrading into toxic byproducts.[14] | 1. Run a dose-response experiment with NaTFA to assess its cytotoxicity. If TFA is toxic, consider a counter-ion exchange procedure. 2. Ensure the final vehicle concentration is non-toxic (typically <0.1%). Run a vehicle-only control. 3. Check the stability of the compound in your culture medium over the experimental time course. |
| No observable effect on cell viability, even at high concentrations | 1. Poor Compound Solubility: The compound may not be fully dissolved in the culture medium. 2. Incorrect Target Expression: The target protein (JAK2) may not be expressed or may be expressed at very low levels in your cell line. 3. Insufficient Incubation Time: The biological effect may require a longer incubation period to manifest.[14] | 1. Visually inspect for compound precipitation. Consult the manufacturer's solubility data and consider using a different solvent or preparation method.[12] 2. Verify JAK2 expression in your cell line using Western blotting or qPCR. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate dilutions or addition of reagents. 3. Edge Effects: Evaporation from the outer wells of the microplate. | 1. Ensure a homogenous cell suspension before seeding and use proper pipetting techniques. 2. Use calibrated pipettes and be meticulous during serial dilutions. 3. To minimize edge effects, do not use the outermost wells for experimental conditions; instead, fill them with sterile PBS or medium. |
| Unexpected bell-shaped dose-response curve | 1. Off-target Effects: At higher concentrations, the compound may be hitting unintended targets.[15] 2. Compound Precipitation: The compound may be precipitating out of solution at higher concentrations.[14] | 1. Test a narrower and lower concentration range. Investigate potential off-target effects through further molecular analysis. 2. Visually inspect the wells with high concentrations for any precipitate. |
Troubleshooting Logic Flow
This diagram provides a logical sequence for troubleshooting common issues encountered during this compound optimization experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SJ 1008030 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. glpbio.com [glpbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
identifying and mitigating off-target effects of SJ1008030 TFA
Welcome to the technical support center for SJ1008030 TFA, a selective Janus kinase 2 (JAK2) PROTAC® (Proteolysis-targeting chimera). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a chemical probe designed as a selective degrader of Janus kinase 2 (JAK2).[1][2][3] It functions as a PROTAC, a bifunctional molecule that induces the ubiquitination and subsequent proteasomal degradation of its target protein.[4][5] Its primary application is in research related to hematological malignancies, such as acute lymphoblastic leukemia (ALL), where the JAK-STAT signaling pathway is often dysregulated.[2][6]
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The intended on-target effect of this compound is the degradation of JAK2.[1][2][3] However, like many small molecules, it can exhibit off-target activities. Known potential off-targets that have been observed to be degraded in a dose-dependent manner in certain cell lines include GSPT1 (G1 to S phase transition 1) and IKZF1 (Ikaros Family Zinc Finger 1).[2][6][7][8] There is also evidence of weak degradation of other JAK family members, JAK1 and JAK3.[2][6]
Q3: How can I assess the selectivity of this compound in my experimental system?
A3: A multi-pronged approach is recommended to determine the selectivity profile of this compound in your specific cellular context. This includes:
-
Quantitative Proteomics: Mass spectrometry-based proteomics can provide a global, unbiased view of changes in protein abundance upon treatment with this compound.[9][10][11][12]
-
Kinome Profiling: Techniques like kinobeads combined with mass spectrometry can assess the binding of this compound to a broad panel of kinases, revealing potential kinase off-targets.[13][14][15]
-
Western Blotting: This targeted approach can be used to specifically quantify the degradation of JAK2, as well as known off-targets like GSPT1 and IKZF1, and other suspected proteins.[7][16][17]
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm direct target engagement of this compound with JAK2 and other potential off-targets in a cellular environment.[1][18][19][20][21]
Q4: What strategies can be employed to mitigate the off-target effects of this compound?
A4: Mitigating off-target effects is a critical aspect of drug development. For PROTACs like this compound, several strategies can be considered:
-
Linker Optimization: The length, rigidity, and attachment points of the linker connecting the target-binding and E3 ligase-binding moieties can significantly impact selectivity.[13]
-
E3 Ligase Selection: Utilizing different E3 ligase recruiters can alter the substrate scope and improve the selectivity of the PROTAC.[13][22]
-
Dose Optimization: Using the lowest effective concentration of this compound can help minimize off-target degradation, which often occurs at higher concentrations.
-
Structural Modification: Chemical modifications to the warhead or the E3 ligase ligand can be explored to enhance selectivity and reduce binding to off-targets.[13]
-
Conditional Activation Strategies: Advanced approaches such as developing photo-controllable or tissue-specific activatable PROTACs can spatially and temporally control their activity, thereby reducing systemic off-target effects.[6][16][22]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You observe a cellular phenotype that cannot be readily explained by the known function of JAK2 degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Detailed Steps:
-
Confirm On-Target Engagement: Use CETSA to verify that this compound is engaging with JAK2 in your cells at the concentration you are using.
-
Assess Known Off-Targets: Perform western blots to check for the degradation of GSPT1 and IKZF1.
-
Global Proteome Analysis: If the phenotype is not explained by the known on- or off-targets, a quantitative proteomics experiment can help identify other proteins whose levels are altered by the treatment.
-
Use an Orthogonal Tool: Treat cells with a structurally unrelated JAK2 degrader. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of this compound.
Issue 2: High Cellular Toxicity
You observe significant cytotoxicity at concentrations required for JAK2 degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cellular toxicity.
Detailed Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to identify the minimal concentration of this compound that achieves the desired level of JAK2 degradation.
-
Correlate Toxicity with Off-Target Degradation: Use western blotting or proteomics to compare the protein degradation profiles at toxic versus non-toxic concentrations. This can help identify off-target proteins whose degradation correlates with the observed toxicity.
-
Rational Design for Improved Selectivity: If a specific off-target is implicated in the toxicity, consider strategies to re-design the PROTAC to reduce its affinity for that off-target. This could involve modifying the linker or the warhead.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. Note that comprehensive off-target screening data is not publicly available and the off-target information is based on observations in specific cell lines.
Table 1: On-Target Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth) | MHH-CALL-4 | 5.4 nM | [2][6] |
| DC50 (JAK2 Degradation) | MHH-CALL-4 | 32.09 nM | [2] |
| DC50 (JAK2 Degradation) | MHH-CALL-4-GSPT1-WT | 33.41 nM | [2] |
| DC50 (JAK2 Degradation) | MHH-CALL-4-GSPT1-G575N | 33.55 nM | [2] |
| EC50 | MHH-CALL-4 | 5.4 nM | [1][3] |
Table 2: Observed Off-Target Degradation of this compound
| Off-Target Protein | Cell Line | Observation | Reference |
| GSPT1 | MHH-CALL-4 | Dose-dependent degradation | [2][6][7][8] |
| GSPT1 | SJBALL021415 (xenograft) | Dose-dependent degradation | [2][6][7] |
| IKZF1 | MHH-CALL-4 | Dose-dependent degradation | [2][6][7][8] |
| JAK1 | MHH-CALL-4 | Weak effect | [2][6] |
| JAK3 | MHH-CALL-4 | Weak effect | [2][6] |
Key Experimental Protocols
Protocol 1: Western Blot for On- and Off-Target Degradation
This protocol describes the general steps for assessing the degradation of JAK2, GSPT1, and IKZF1 in response to this compound treatment.
Experimental Workflow:
Caption: Western blot workflow for assessing protein degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for JAK2, GSPT1, IKZF1, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the protein of interest signal to the loading control.
Protocol 2: Global Proteomic Analysis for Off-Target Identification
This protocol outlines a general workflow for identifying off-target effects of this compound using quantitative mass spectrometry.
Experimental Workflow:
Caption: Proteomics workflow for off-target identification.
Methodology:
-
Sample Preparation: Treat cells with this compound at a concentration known to induce JAK2 degradation and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that show a significant change in abundance in the this compound-treated samples compared to the control.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general method to confirm the direct binding of this compound to its targets in a cellular context.
Experimental Workflow:
Caption: CETSA workflow for target engagement.
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension or lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analysis: Analyze the amount of the target protein (e.g., JAK2) remaining in the soluble fraction by western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct target engagement.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SJ 1008030 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Advanced Western Blotting Solutions for Targeted Protein Degradation Research :: ProteinSimple [proteinsimple.jp]
- 17. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pelagobio.com [pelagobio.com]
- 22. pubs.acs.org [pubs.acs.org]
how to address resistance to SJ1008030 TFA in cancer cells
Welcome to the technical support center for SJ1008030 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms associated with the use of this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the novel tyrosine kinase, TK-1. By binding to the ATP-binding pocket of TK-1, it prevents phosphorylation of downstream effector proteins, thereby inhibiting the pro-survival and proliferative "SignalPath-A" pathway.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common causes?
Resistance to targeted therapies like this compound can arise from several mechanisms:
-
Secondary Mutations in the Target Kinase (TK-1): The development of mutations in the TK-1 gene can alter the drug-binding site, reducing the affinity of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of SignalPath-A by upregulating alternative survival pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration.
-
Phenotypic Switching: Cells may undergo processes like the epithelial-to-mesenchymal transition (EMT), leading to a more drug-resistant state.
Q3: How can I confirm if my resistant cell line has developed a mutation in the TK-1 gene?
The most direct method is to perform Sanger sequencing or next-generation sequencing (NGS) of the TK-1 coding region in your resistant cell lines and compare the sequence to the parental (sensitive) cell line.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Proliferation Assays
If you observe a rightward shift in the dose-response curve for this compound, indicating a higher IC50 value in your long-term culture, consider the following troubleshooting steps.
Experimental Workflow for Investigating Decreased Sensitivity
best practices for long-term storage of SJ1008030 TFA
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of SJ1008030 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: SJ1008030 is a potent and selective JAK2 (Janus kinase 2) degrader.[1][2] It is a PROTAC® (Proteolysis Targeting Chimera) that induces the degradation of the JAK2 protein. It is supplied as a trifluoroacetate (TFA) salt.[1][2]
Q2: How should lyophilized this compound be stored for the long term?
A2: For maximum stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C in a tightly sealed container with a desiccant.[3][4][5] This minimizes degradation from moisture and bacteria.[3][4] Proper storage under these conditions can maintain stability for several years.[3][4]
Q3: What is the recommended procedure for reconstituting this compound?
A3: To reconstitute this compound, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, as the compound is likely hygroscopic.[3][6] Add the appropriate sterile solvent, such as DMSO or an aqueous buffer, slowly to the side of the vial.[7] Gently swirl or agitate the vial to dissolve the compound completely.[7][8] Avoid vigorous shaking, which can cause aggregation or degradation.[8][9]
Q4: How should reconstituted this compound solutions be stored?
A4: Solutions of this compound are significantly less stable than the lyophilized powder.[6] For short-term storage, refrigerated temperatures of 2-8°C may be suitable for up to a few weeks.[8][10] For longer-term storage, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][6]
Q5: Can residual TFA from the synthesis process affect my experiments?
A5: Yes, residual trifluoroacetic acid (TFA) can potentially alter the results of biological assays.[4] If your experiment is sensitive to acidic conditions or the presence of TFA, consider using a product with a different salt form, such as acetate or hydrochloride, if available.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Lyophilized Powder | The compound may have poor solubility in the chosen solvent. | Try gentle warming or brief sonication to aid dissolution. For hydrophobic compounds, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer.[7][10] |
| Precipitate Forms in Solution After Freezing | The compound may be coming out of solution at low temperatures. | Before use, ensure the aliquot is fully thawed and the solution is homogeneous. If particulates are visible, gentle warming and vortexing may be necessary to redissolve the compound. |
| Reduced Activity of the Compound | Improper storage of the lyophilized powder or reconstituted solution. Repeated freeze-thaw cycles of the solution. | Always store the lyophilized powder at -20°C or -80°C with a desiccant.[3][4][5] For solutions, use single-use aliquots to avoid freeze-thaw cycles.[3][6] |
| Variability Between Experiments | Inconsistent reconstitution or handling procedures. | Follow a standardized protocol for reconstitution, including allowing the vial to reach room temperature before opening and using precise measurements for the solvent.[7] |
Experimental Protocols
Protocol 1: Long-Term Storage of Lyophilized this compound
-
Upon receipt, immediately place the sealed vial of lyophilized this compound in a freezer at -20°C or -80°C.
-
For optimal stability, store the vial in a desiccator or a container with a desiccant to minimize moisture exposure.[3][4]
-
Before use, remove the vial from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.[6] This prevents condensation from forming inside the vial upon opening.[3]
-
Once at room temperature, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[4][11]
Protocol 2: Reconstitution of this compound
-
Following Protocol 1, ensure the lyophilized powder is at room temperature and collected at the bottom of the vial.
-
Work in a sterile environment to prevent contamination.[12]
-
Using a calibrated pipette, add the calculated volume of the desired sterile solvent (e.g., DMSO) to the vial. Add the solvent slowly down the side of the vial to avoid disturbing the powder.[7]
-
Gently swirl the vial or slowly pipette the solution up and down to ensure complete dissolution.[7][8] Allow the solution to sit for 15-30 minutes to ensure the powder is fully dissolved.[9][12]
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Visually inspect the solution to ensure it is clear and free of particulates.[12]
-
If not for immediate use, create single-use aliquots and store them according to the recommendations in the storage table above.
Visual Guides
References
- 1. bio-techne.com [bio-techne.com]
- 2. SJ 1008030 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 4. lifetein.com [lifetein.com]
- 5. jpt.com [jpt.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Storage & Reconstitution of Peptides | UK Peptides Guide [uk-peptides.com]
- 9. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 10. bachem.com [bachem.com]
- 11. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 12. jpt.com [jpt.com]
Navigating Experiments with SJ1008030 TFA: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing SJ1008030 TFA, a potent and selective JAK2 PROTAC®, minimizing experimental variability is paramount to achieving reproducible and reliable results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected potency (e.g., higher IC50/EC50 values) | Compound Degradation: Improper storage can lead to the degradation of this compound. The trifluoroacetate (TFA) salt form can be sensitive to moisture. | Storage: Ensure the compound is stored at -20°C for long-term storage and protected from moisture. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Incomplete Dissolution: The compound may not be fully dissolved in the solvent, leading to a lower effective concentration. | Solubilization: this compound is soluble in DMSO.[2][3] To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath.[2] | |
| Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound. | Cell Line Authentication: Ensure the cell lines used are authenticated and free from contamination. Perform a dose-response curve for each new cell line to determine the optimal concentration. | |
| High variability between replicate wells | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in the amount of compound or cells dispensed. | Pipetting Technique: Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Uneven Cell Seeding: A non-uniform distribution of cells across the plate can lead to variability in cell number per well. | Cell Seeding: Ensure a single-cell suspension before seeding. Gently swirl the plate after seeding to ensure an even distribution of cells. | |
| Edge Effects: Wells on the periphery of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth. | Plate Incubation: To minimize edge effects, do not use the outer wells of the plate for experimental data. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| No observed JAK2 degradation | Insufficient Compound Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to induce significant degradation. | Optimization: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. SJ1008030 has been shown to degrade JAK2 in a dose-dependent manner.[1] |
| Suboptimal Western Blot Protocol: Issues with protein extraction, transfer, or antibody incubation can lead to a failure to detect JAK2 degradation. | Western Blot Optimization: Ensure complete cell lysis to extract all proteins. Optimize the antibody concentrations and incubation times. Use a loading control to ensure equal protein loading between lanes. | |
| Inactive Compound: The compound may have degraded due to improper handling or storage. | Compound Integrity: Use a fresh aliquot of this compound from proper storage conditions. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
SJ1008030 is a Proteolysis Targeting Chimera (PROTAC) that selectively targets Janus Kinase 2 (JAK2) for degradation.[4] It is a heterobifunctional molecule that binds to both JAK2 and an E3 ubiquitin ligase, bringing them into close proximity. This proximity facilitates the ubiquitination of JAK2, marking it for degradation by the proteasome. This leads to the inhibition of the JAK-STAT signaling pathway.[1]
2. What are the recommended storage conditions for this compound?
For long-term storage, this compound solid should be stored at -20°C.[3] Stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month) and protected from moisture.[1] It is advisable to aliquot stock solutions to minimize freeze-thaw cycles.[1]
3. What is the solubility of this compound?
This compound is soluble in DMSO.[2][3] For example, it is soluble in DMSO at a concentration of 125 mg/mL (126.52 mM), and warming to 37°C with sonication can aid dissolution.[2]
4. What are the reported IC50 and EC50 values for SJ1008030?
The following table summarizes the reported potency of SJ1008030 in a specific cell line:
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth Inhibition) | MHH-CALL-4 | 5.4 nM | [4] |
| EC50 (Leukemic Efficacy) | CRLF2r ALL cell lines | 5.4 nM | |
| IC50 (JAK2 Degradation) | Xenograft models of kinase-driven ALL | 32.05 nM |
5. How can I confirm that this compound is inducing JAK2 degradation in my experiment?
Western blotting is a standard method to confirm JAK2 degradation. By comparing the levels of JAK2 protein in cells treated with this compound to untreated or vehicle-treated control cells, you can visualize the reduction in JAK2 protein levels.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 48-72 hours.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
JAK2 Degradation Assay (Western Blot)
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Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against JAK2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities to determine the extent of JAK2 degradation relative to the loading control.
Visualizing Key Processes
To aid in understanding the experimental context, the following diagrams illustrate the core mechanisms involved.
Caption: Mechanism of Action for this compound as a PROTAC.
Caption: The JAK-STAT Signaling Pathway and the point of intervention by this compound.
References
Technical Support Center: Interpreting Unexpected Results from SJ1008030 TFA Studies
Welcome to the technical support center for SJ1008030 TFA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results that may arise during experiments with this compound. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: SJ1008030 is a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins within the cell.[1][2] They work by hijacking the body's own ubiquitin-proteasome system.[] One part of the PROTAC binds to the target protein of interest, while the other part simultaneously recruits an E3 ubiquitin ligase.[1][4] This proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.[2][4] The PROTAC molecule itself is then released and can catalytically induce the degradation of multiple target protein molecules.[1][4]
Q2: What does the "TFA" in this compound signify?
A2: TFA stands for trifluoroacetate. It is a counter-ion that is often present in synthetic peptides and small molecules as a result of the purification process, typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6] While often considered an inert salt, residual TFA can have direct effects on biological assays and may be a source of unexpected results.[5][7][8]
Q3: My dose-response curve for this compound is bell-shaped, with decreased target degradation at higher concentrations. Is this expected?
A3: Yes, this is a known phenomenon with PROTACs called the "hook effect".[1][9] It occurs because at very high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (PROTAC-target-E3 ligase) required for degradation.[9] This leads to a paradoxical decrease in degradation at high compound concentrations.
Q4: I am observing cytotoxicity in my cell-based assays that doesn't seem to correlate with the degradation of the target protein. What could be the cause?
A4: There are two primary possibilities. First, the PROTAC itself could have off-target effects, meaning it is inducing the degradation of other essential proteins besides the intended target.[10][11] Second, the TFA counter-ion can be cytotoxic at certain concentrations.[5][12] It has been shown to inhibit the proliferation of some cell types and can disrupt cell membranes.[5][8]
Troubleshooting Guides
This section provides guidance on how to investigate and resolve specific unexpected outcomes.
Issue 1: No or Low Target Degradation
If you are observing minimal or no degradation of your target protein, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are often large molecules and may have poor cell permeability.[13][14] Consider using cell lines with higher permeability or employing formulation strategies to improve uptake.[13] |
| Low Expression of E3 Ligase | The recruited E3 ligase must be present in the cell line being used.[9] Verify the expression levels of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell model. |
| Incorrect PROTAC Concentration | You may be operating in the "hook effect" region with concentrations that are too high, or at concentrations that are too low to be effective.[9] Perform a wide-range dose-response experiment (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation.[9] |
| Suboptimal Incubation Time | The kinetics of protein degradation can vary.[9] Conduct a time-course experiment at an optimal PROTAC concentration to determine the ideal incubation time for maximal degradation. |
| Instability of the PROTAC | PROTACs can be susceptible to degradation. Assess the stability of this compound in your experimental media over the course of the experiment. |
| Inactive Compound | Confirm the identity and purity of your this compound stock. |
Issue 2: Off-Target Effects and Cytotoxicity
If you suspect off-target effects or are observing unexpected cytotoxicity, the following steps can help to clarify the source.
| Potential Cause | Troubleshooting Steps |
| PROTAC-Mediated Off-Target Degradation | Perform proteomic studies to identify other proteins that are being degraded upon treatment with this compound.[15] Shorter treatment times can help distinguish direct from indirect effects.[15] |
| TFA-Induced Cytotoxicity | Test a "TFA-only" control in your assays at concentrations equivalent to those present in your this compound experiments.[5] This will help to determine if the TFA salt is contributing to the observed cytotoxicity.[8][12] |
| Non-Specific Binding | The warhead or the E3 ligase ligand of the PROTAC may have off-target binding partners. Compare the effects of this compound with those of its constituent parts (the target binder and the E3 ligase ligand) individually. |
| TFA Interference with Assays | TFA can interfere with various biological assays.[5] For example, it can alter the secondary structure of proteins and peptides and modulate enzyme activity.[5] Consider exchanging the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl).[6][8] |
Quantitative Data Summary
The following table summarizes the potential effects of TFA on biological assays, as reported in the literature.
| Effect of TFA | Concentration Range | Cell Types/Systems Affected | Reference |
| Inhibition of Cell Proliferation | 10 nM - 100 nM | Osteoblasts, Chondrocytes | [8] |
| Stimulation of Cell Growth | 0.5 mM - 7.0 mM | Glioma cells | [5] |
| Alteration of Peptide Secondary Structure | Not specified | Peptides in solution | [5] |
| Modulation of Glycine Receptor Activity | Not specified | Glycine receptors | [5] |
| Induction of T-cell Responses (when covalently attached to proteins) | Not specified | In vivo | [5] |
Experimental Protocols
Protocol 1: Western Blot for Target Degradation
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Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
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Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
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Detection: Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescence or fluorescence imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining target protein against the this compound concentration.
Protocol 2: TFA Counter-Ion Exchange
To assess the contribution of the TFA counter-ion to your experimental results, you can perform a salt exchange to replace TFA with hydrochloride (HCl).
-
Dissolution: Dissolve the this compound in a suitable solvent.
-
Acidification: Add a solution of HCl in a volatile solvent (e.g., 1,4-dioxane or diethyl ether). The concentration of HCl should be in excess relative to the amount of this compound.
-
Lyophilization/Evaporation: Remove the solvent and excess HCl by lyophilization or evaporation under reduced pressure.
-
Repetition: Repeat the acidification and lyophilization/evaporation steps several times to ensure complete exchange of the counter-ion.
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Verification: Confirm the successful exchange and the absence of residual TFA using appropriate analytical techniques such as ¹⁹F NMR or mass spectrometry.
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Re-testing: Re-run your key experiments with the HCl salt of SJ1008030 and compare the results to those obtained with the TFA salt.
Visualizations
Caption: Mechanism of action for this compound, a PROTAC.
Caption: The "Hook Effect" in PROTAC studies.
Caption: A workflow for troubleshooting unexpected results.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. A beginner’s guide to PROTACs and targeted protein degradation | The Biochemist | Portland Press [portlandpress.com]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SJ1008030 TFA In Vivo Delivery
Disclaimer: The compound "SJ1008030 TFA" is not documented in publicly available scientific literature. This guide is based on established best practices for the in vivo delivery of novel small molecule or peptide-based therapeutics. The troubleshooting advice, protocols, and data are representative and should be adapted based on the specific physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is precipitating upon dilution or injection. What can I do?
A1: Precipitation is a common issue for poorly soluble compounds.[1] Consider the following troubleshooting steps:
-
Vehicle Optimization: Your current vehicle may be inappropriate. Conduct a solubility screen with various pharmaceutically acceptable vehicles. Common options include saline, PBS, cyclodextrins, or co-solvent systems like PEG400, propylene glycol (PG), or DMSO.[2][3] Note that organic co-solvents can have their own toxicity.[2][3]
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pH Adjustment: Check the pH-solubility profile of this compound. Adjusting the pH of the formulation buffer can often dramatically increase solubility.
-
Formulation Strategy Change: If simple vehicles fail, more advanced strategies may be needed. These include creating a solid dispersion, using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), or complexation with cyclodextrins.[4][5][6]
-
Particle Size Reduction: For suspensions, reducing the particle size to the micron or nano range can improve the dissolution rate and stability.[7]
Q2: I'm observing unexpected toxicity or adverse events in my animal models. How do I determine if it's the vehicle or the compound?
A2: It is crucial to distinguish between vehicle- and compound-induced toxicity.[8]
-
Run a Vehicle-Only Control Group: Always include a cohort that receives only the vehicle, administered via the same route, volume, and schedule as the compound-treated group.[8] This is the most direct way to observe any adverse effects from the formulation itself.
-
Review Vehicle Safety Data: Some common vehicles are not inert. For example, high concentrations of DMSO can cause motor impairment, and repeated administration of some surfactants or co-solvents can lead to local irritation or systemic toxicity.[2][3][9]
-
Dose-Response Study: Perform a dose-escalation study with this compound. If the toxicity correlates with increasing doses of the compound, it is more likely to be compound-related.
Q3: The in vivo efficacy of this compound is much lower than its in vitro potency suggests. What are the likely causes?
A3: A discrepancy between in vitro and in vivo results often points to issues with pharmacokinetics (PK) and bioavailability.[10]
-
Poor Exposure: The compound may not be reaching the target tissue at a sufficient concentration or for a sufficient duration.[10] This could be due to poor absorption, rapid metabolism, or fast excretion.[11] An initial pharmacokinetic study is essential to understand the compound's profile in vivo.[12]
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High Plasma Protein Binding: Drugs that are highly bound to plasma proteins have a lower concentration of free, active drug available to reach the target site.[12] In vitro plasma protein binding assays can quantify this effect.
-
Instability: this compound might be unstable in circulation or at the site of administration. Assess its stability in plasma and relevant biological fluids.
-
Route of Administration: The chosen route (e.g., oral, intraperitoneal, intravenous) significantly impacts bioavailability. Oral delivery, for instance, exposes the compound to the harsh GI environment and first-pass metabolism in the liver.[5]
Troubleshooting Guides
Issue: Low or Inconsistent Bioavailability
This guide helps you diagnose and solve problems related to poor drug exposure in vivo.
| Potential Cause | Diagnostic Step | Recommended Solution(s) |
| Poor Solubility | Perform solubility testing in various biocompatible solvents and buffers. | - Formulation: Use co-solvents (e.g., PEG400), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins).[5][7]- Particle Size Reduction: Micronize or nano-size the compound for suspension formulations.[7] |
| Low Permeability | Conduct an in vitro permeability assay (e.g., Caco-2 for oral absorption). | - Formulation: Include permeation enhancers (use with caution).- Route Change: Switch from oral (PO) to intraperitoneal (IP) or intravenous (IV) administration to bypass intestinal absorption barriers. |
| Rapid Metabolism | Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes. | - Chemical Modification: If possible, modify the compound structure to block metabolic hot-spots (medicinal chemistry effort).- Route Change: Avoid oral administration to reduce first-pass liver metabolism. |
| Vehicle-Related Issues | Run a pilot PK study comparing 2-3 different formulations. | - Optimize Vehicle: Select the vehicle that provides the highest and most consistent exposure profile (AUC, Cmax).[13] |
Issue: Formulation Instability
| Potential Cause | Diagnostic Step | Recommended Solution(s) |
| Chemical Degradation | Assess stability in the formulation vehicle over time at relevant storage conditions (e.g., 4°C, room temp). | - pH Optimization: Buffer the formulation to a pH where the compound is most stable.- Protect from Light/Oxygen: Store in amber vials and consider adding antioxidants if oxidation is suspected. |
| Physical Instability (Suspension) | Observe for aggregation, crystal growth, or changes in particle size in the suspension over time. | - Add Stabilizers: Include suspending agents like carboxymethylcellulose (CMC) or surfactants to prevent particle aggregation.[2]- Control Particle Size: Ensure a uniform and small particle size distribution.[7] |
Experimental Protocols
Protocol 1: Vehicle Screening for Intravenous Administration
Objective: To identify a suitable vehicle that solubilizes this compound at the target concentration and is well-tolerated.
Methodology:
-
Target Concentration: Determine the required concentration of this compound for your highest planned dose.
-
Prepare Stock Solution: If possible, create a high-concentration stock of this compound in a strong solvent like DMSO.
-
Test Vehicles: Prepare a panel of potential vehicles. Examples include:
-
5% DMSO / 95% Saline
-
10% Solutol HS-15 / 90% Water for Injection
-
20% Hydroxypropyl-β-cyclodextrin (HPBCD) in Saline
-
5% DMSO / 40% PEG400 / 55% Saline
-
-
Solubility Test:
-
Add a small volume of the DMSO stock (or neat compound) to each test vehicle to achieve the target concentration.
-
Vortex vigorously and sonicate if necessary.
-
Visually inspect for precipitation immediately and after 1-2 hours at room temperature.
-
-
Tolerability Test (Mandatory):
-
Selection: Choose the vehicle that provides the best solubility with the least toxicity.
Protocol 2: Pilot Pharmacokinetic (PK) Study
Objective: To determine the basic PK profile (Cmax, Tmax, AUC) of this compound after administration.
Methodology:
-
Animal Model: Use the same species and strain as your planned efficacy studies (e.g., C57BL/6 mice). Use a small cohort (n=3-4 per time point or using sparse sampling).
-
Formulation: Prepare this compound in the vehicle selected from Protocol 1.
-
Dose Administration: Administer a single dose of this compound via the intended route (e.g., 10 mg/kg IV).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. A typical schedule for an IV dose might be: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
-
Plasma Preparation: Process blood samples immediately to isolate plasma (e.g., centrifuge with an anticoagulant like EDTA). Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time. Calculate key PK parameters using non-compartmental analysis software.
| PK Parameter | Description | Example Value (IV Dose) |
| Cmax | Maximum observed plasma concentration | 1500 ng/mL |
| Tmax | Time to reach Cmax | 0.08 hr (5 min) |
| AUC (0-inf) | Area Under the Curve (total drug exposure) | 3200 hr*ng/mL |
| t1/2 | Half-life | 3.5 hr |
Visualizations
Caption: Workflow for troubleshooting poor in vivo efficacy.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
ensuring complete protein degradation with SJ1008030 TFA
Welcome to the technical support center for SJ1008030 TFA, a selective JAK2 PROTAC® (Proteolysis Targeting Chimera) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving complete and efficient degradation of the JAK2 protein in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key performance data.
Troubleshooting Incomplete Protein Degradation
One of the most common challenges encountered when using a PROTAC is incomplete degradation of the target protein. Below are some potential causes and solutions to help you optimize your experiments with this compound.
Question: I am observing minimal or no degradation of JAK2 after treating my cells with this compound. What are the possible reasons and how can I troubleshoot this?
Answer: Several factors can contribute to a lack of JAK2 degradation. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Compound Integrity and Concentration:
-
Action: Ensure that your this compound stock solution has been prepared and stored correctly. It is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.
-
Action: Confirm the final concentration of this compound in your experiment. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Optimize Treatment Time:
-
Action: The kinetics of protein degradation can vary between cell lines. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48, 72 hours) to identify the optimal treatment duration for maximal JAK2 degradation. In MHH-CALL-4 cells, significant JAK2 degradation has been observed after 72 hours of treatment.[3]
-
-
Cell Line-Specific Factors:
-
Action: Confirm that your cell line expresses sufficient levels of the necessary E3 ligase (Cereblon for this compound) and components of the ubiquitin-proteasome system. Low levels of these components can limit the efficacy of the PROTAC.
-
Action: Consider the doubling time of your cell line. For rapidly dividing cells, the rate of new protein synthesis might outpace the rate of degradation.
-
-
Experimental Controls:
-
Action: Include a positive control (a compound known to degrade JAK2) and a negative control (a vehicle-treated sample) in your experiment to ensure your assay is working correctly.
-
Action: To confirm that the observed protein loss is due to proteasomal degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. This should rescue the degradation of JAK2.
-
Question: I am seeing a "hook effect" in my dose-response experiments, where higher concentrations of this compound lead to less degradation of JAK2. Why is this happening and what should I do?
Answer: The "hook effect" is a known phenomenon for PROTACs. It occurs at high concentrations where the PROTAC forms binary complexes with either the target protein (JAK2) or the E3 ligase, rather than the productive ternary complex required for degradation.
-
Action: To overcome the hook effect, it is crucial to perform a wide dose-response curve with several concentrations, especially in the lower nanomolar to micromolar range, to identify the optimal concentration for maximal degradation (Dmax).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective JAK2 degrader. It is a heterobifunctional molecule that brings the JAK2 protein into proximity with the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination of JAK2, marking it for degradation by the proteasome.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated activity in CRLF2-rearranged acute lymphoblastic leukemia (ALL) cell lines, such as MHH-CALL-4, where it inhibits cell growth with an IC50 of 5.4 nM.[1][2][3] It has also been shown to degrade JAK2 in a dose-dependent manner in xenograft bone marrow cells.[3]
Q3: How should I prepare and store this compound?
A3: It is recommended to prepare a stock solution in a solvent like DMSO. For storage, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Q4: What are the expected off-target effects of this compound?
A4: While this compound is designed to be a selective JAK2 degrader, some studies have shown that at certain concentrations, it can also lead to the degradation of other proteins like GSPT1 and IKZF1 in MHH-CALL-4 cells.[1][3] It is advisable to perform proteomics studies to assess the selectivity of this compound in your experimental system.
Q5: Can resistance to this compound develop?
A5: While specific resistance mechanisms to this compound have not been extensively documented, resistance to PROTACs, in general, can occur. This can be due to mutations or downregulation of the components of the E3 ligase complex or alterations in the target protein that prevent PROTAC binding.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in relevant cancer cell lines. Please note that DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values can vary depending on the cell line and experimental conditions.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth Inhibition) | MHH-CALL-4 | 5.4 nM (after 72h) | [1][2][3] |
| JAK2 Degradation | MHH-CALL-4 | Dose-dependent degradation observed up to 4.3 µM (after 72h) | [1][3] |
| JAK2 Degradation | Xenograft bone marrow cells | Dose-dependent degradation observed up to 10 µM (after 24h) | [3] |
| IC50 (JAK2 Degradation) | Xenograft models of kinase-driven ALL | 32 nM | |
| EC50 (Antileukemic Efficacy) | CRLF2r ALL cell lines | 5.4 nM |
Experimental Protocols
General Protocol for Assessing JAK2 Degradation by Western Blot
This protocol provides a starting point for evaluating the efficacy of this compound in degrading JAK2 in a cell line of interest.
1. Cell Culture and Treatment:
-
Plate your cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a dilution series of this compound in your cell culture medium. A recommended starting range is from 1 nM to 10 µM.
-
Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet the cell debris.
-
Collect the supernatant containing the protein lysates.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against JAK2 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the JAK2 band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of JAK2 degradation for each treatment condition relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for incomplete protein degradation.
Caption: Experimental workflow for evaluating protein degradation.
References
Validation & Comparative
A Comparative Analysis of SJ1008030 TFA and Other JAK2 Inhibitors: A Guide for Researchers
In the landscape of targeted therapies for hematological malignancies, the Janus kinase 2 (JAK2) has emerged as a critical therapeutic target. While traditional small molecule inhibitors have shown clinical efficacy, novel strategies aimed at protein degradation are offering a new paradigm in drug development. This guide provides a detailed comparison of SJ1008030 TFA, a potent proteolysis-targeting chimera (PROTAC) designed to degrade JAK2, with conventional JAK2 inhibitors.
Introduction to this compound: A JAK2-Degrading PROTAC
This compound is not a classical JAK2 inhibitor but rather a selective JAK2 degrader.[1] It functions as a PROTAC, a bifunctional molecule that co-opts the cell's natural protein disposal system to eliminate the target protein. One end of the this compound molecule binds to JAK2, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of JAK2, marking it for degradation by the proteasome. This mechanism of action is distinct from traditional inhibitors like ruxolitinib and fedratinib, which function by blocking the kinase activity of JAK2.
Efficacy of this compound in Preclinical Models
This compound has demonstrated potent anti-leukemic activity, particularly in models of CRLF2-rearranged (CRLF2r) acute lymphoblastic leukemia (ALL), a high-risk subtype often associated with JAK2 mutations.[1]
In Vitro Efficacy
In the CRLF2r ALL cell line MHH-CALL-4, this compound (referred to as compound 8 in the primary literature) exhibits a potent inhibitory effect on cell growth with a half-maximal inhibitory concentration (IC50) of 5.4 nM.[1] This compound induces dose-dependent degradation of JAK2.[1]
| Compound | Target | Mechanism of Action | Cell Line | IC50 (nM) | Reference |
| This compound | JAK2 | Degrader (PROTAC) | MHH-CALL-4 | 5.4 | [1] |
| Ruxolitinib | JAK1/JAK2 | Inhibitor | MHH-CALL-4 | >10,000 | [1] |
| Baricitinib | JAK1/JAK2 | Inhibitor | MHH-CALL-4 | >10,000 | [1] |
Table 1: Comparative in vitro efficacy of this compound and traditional JAK2 inhibitors in the MHH-CALL-4 cell line.
In Vivo Efficacy
In patient-derived xenograft (PDX) models of CRLF2r ALL that are resistant to conventional type I JAK inhibitors, this compound demonstrated significant efficacy.[1] This suggests that the degradation of JAK2 can overcome resistance mechanisms that limit the effectiveness of kinase inhibitors.
Signaling Pathway and Mechanism of Action
The therapeutic rationale for targeting JAK2 in CRLF2r ALL stems from the constitutive activation of the JAK-STAT signaling pathway. Overexpression of CRLF2, often in conjunction with activating mutations in JAK2, leads to uncontrolled cell proliferation and survival.
Caption: JAK-STAT signaling pathway and the mechanism of action of this compound.
Experimental Methodologies
The following are detailed protocols for key experiments used to evaluate the efficacy of JAK2 inhibitors and degraders.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
MHH-CALL-4 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound and other JAK2 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed MHH-CALL-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Treat the cells with a serial dilution of the test compounds (e.g., this compound, ruxolitinib) and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Western Blot for Protein Degradation
This technique is used to detect and quantify the levels of specific proteins in a sample.
Materials:
-
MHH-CALL-4 cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-JAK2, anti-p-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MHH-CALL-4 cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the extent of protein degradation.
Caption: Workflow for Western blot analysis of protein degradation.
Conclusion
This compound represents a promising therapeutic strategy that leverages targeted protein degradation to overcome the limitations of traditional JAK2 inhibitors. Its ability to potently and selectively degrade JAK2, even in inhibitor-resistant models, highlights the potential of PROTAC technology in the treatment of JAK-STAT driven malignancies. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this novel agent.
References
A Head-to-Head Battle of JAK2 Degraders: Assessing the Advantages of SJ1008030 TFA in Targeted Protein Degradation
For Immediate Release
A deep dive into the comparative advantages of SJ1008030 TFA, a selective JAK2 PROTAC, reveals its potential as a potent therapeutic agent in the landscape of hematological malignancies. This guide provides a comprehensive analysis of this compound against other JAK2-targeting Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols for researchers in drug discovery and development.
This compound has emerged as a highly selective and potent degrader of Janus Kinase 2 (JAK2), a critical mediator in the JAK-STAT signaling pathway often dysregulated in various cancers, particularly acute lymphoblastic leukemia (ALL).[1][2] Unlike traditional small-molecule inhibitors that only block the kinase activity, this compound facilitates the complete degradation of the JAK2 protein, offering a more sustained and potentially more effective therapeutic strategy.
Mechanism of Action: A Tripartite Alliance for Protein Degradation
This compound operates through the PROTAC mechanism, a novel therapeutic modality that hijacks the cell's own ubiquitin-proteasome system to eliminate target proteins. This bifunctional molecule consists of a ligand that binds to the target protein (JAK2), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation tags the JAK2 protein for ubiquitination and subsequent degradation by the proteasome.
Figure 1: Mechanism of action of this compound.
Comparative Performance Analysis: this compound vs. Other JAK2 PROTACs
A critical assessment of this compound's performance hinges on its comparison with other reported JAK2 PROTACs. While direct head-to-head studies are limited, data from key publications allow for a comparative analysis.
| Compound | Target(s) | Cell Line | IC50/EC50/DC50 | Key Findings | Reference |
| This compound | JAK2 | MHH-CALL-4 (CRLF2r ALL) | IC50: 5.4 nM | Potent and selective degradation of JAK2. Weakly affects JAK1, JAK3, and GSPT1. | [1][2] |
| SJ10542 | JAK2/3 | PDX (SJBALL020589) | DC50 (JAK2): 14 nM, DC50 (JAK3): 11 nM | Potent degrader of both JAK2 and JAK3. Also degrades GSPT1. | [3] |
As the data indicates, this compound demonstrates high potency in inhibiting the growth of the MHH-CALL-4 leukemia cell line with an IC50 of 5.4 nM.[1][2] Notably, it exhibits significant selectivity for JAK2, with weaker effects on other JAK family members and the neosubstrate GSPT1.[1] This selectivity is a crucial advantage, as it may translate to a better safety profile by minimizing off-target effects. In comparison, SJ10542 is a potent degrader of both JAK2 and JAK3, which might be advantageous in contexts where dual inhibition is desired, but it also degrades GSPT1, raising potential concerns about off-target toxicities.[3]
The JAK-STAT Signaling Pathway: The Battlefield for JAK2 PROTACs
The JAK-STAT pathway is a principal signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.
Figure 2: The JAK-STAT signaling pathway.
Experimental Protocols for Assessing JAK2 PROTACs
To ensure the reproducibility and rigorous evaluation of JAK2 PROTACs like this compound, standardized experimental protocols are essential.
Cellular Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the PROTAC on cancer cell lines.
Protocol:
-
Seed cells (e.g., MHH-CALL-4) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Western Blotting for Protein Degradation
This technique is used to quantify the degradation of the target protein.
Protocol:
-
Treat cells with the PROTAC at various concentrations and time points.
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-JAK2) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation (DC50, the concentration at which 50% of the protein is degraded).
In Vivo Efficacy in Xenograft Models
Animal models are crucial for evaluating the therapeutic potential of the PROTAC in a living organism.
Protocol:
-
Engraft immunodeficient mice (e.g., NOD/SCID) with human leukemia cells (e.g., MHH-CALL-4).
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the PROTAC (e.g., this compound) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitor tumor growth and the health of the mice regularly.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., Western blotting to confirm target degradation).
Conclusion
This compound stands out as a highly potent and selective JAK2 PROTAC with significant promise for the treatment of JAK2-dependent malignancies. Its ability to induce robust degradation of JAK2 at nanomolar concentrations, coupled with its selectivity over other kinases, underscores its potential for a favorable therapeutic window. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic advantages of this compound and its place in the evolving landscape of targeted protein degradation.
References
A Researcher's Guide to Selecting Negative Controls for SJ1008030 TFA Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of appropriate negative controls for experiments involving SJ1008030 TFA, a potent and selective PROTAC (Proteolysis Targeting Chimera) that degrades Janus kinase 2 (JAK2). The selection of proper negative controls is paramount for robust experimental design, ensuring that the observed effects are specifically due to the SJ1008030-mediated degradation of JAK2 and not a result of off-target effects, vehicle interference, or inhibition of JAK2's kinase activity alone.
This compound functions by simultaneously binding to JAK2 and the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of JAK2.[1][2][3] This guide will explore various negative control strategies to dissect this mechanism and validate experimental findings.
Comparison of Negative Controls for this compound Experiments
The following table summarizes the recommended negative controls, their mechanisms of action, and their suitability for both in vitro and in vivo studies.
| Negative Control Category | Specific Example(s) | Mechanism of Action | Key Application | Suitability |
| Vehicle Control | DMSO (in vitro), Saline, PBS, or specialized formulations (in vivo) | Serves as a baseline to control for the effects of the solvent used to dissolve this compound. | Essential for all experiments to rule out vehicle-induced artifacts. | In vitro & In vivo |
| Target Engagement Control (Non-Degrader) | Ruxolitinib | A potent JAK1/JAK2 inhibitor that binds to the same kinase domain as SJ1008030 but does not induce its degradation.[4][5][6][7] | Differentiates between the effects of JAK2 kinase inhibition and JAK2 degradation. | In vitro & In vivo |
| PROTAC Mechanism Control (Inactive E3 Ligase Ligand) | N-methylated Pomalidomide-based SJ1008030 analog | A derivative of SJ1008030 where the pomalidomide moiety is N-methylated, preventing its binding to the CRBN E3 ligase.[8] | Confirms that the degradation of JAK2 is dependent on the recruitment of the CRBN E3 ligase. | In vitro & In vivo |
| PROTAC Mechanism Control (Inactive Epimer) | Epimer of SJ1008030 | A stereoisomer of SJ1008030 that is inactive due to incorrect spatial orientation for forming a stable ternary complex with JAK2 and CRBN. | Provides a highly specific control for the overall structure and physicochemical properties of SJ1008030, isolating the effect of its specific 3D conformation. | In vitro & In vivo |
| General Proteasome Inhibition Control | MG132 or Bortezomib | Inhibits the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. | Confirms that the SJ1008030-induced reduction in JAK2 levels is due to proteasomal degradation. | In vitro |
Experimental Protocols
In Vitro Western Blot for JAK2 Degradation
Objective: To determine the specific degradation of JAK2 by this compound in a cellular context.
Cell Line: A human cell line endogenously expressing JAK2 (e.g., HEL, SET-2).
Reagents:
-
This compound (e.g., 10 mM stock in DMSO)
-
Ruxolitinib (e.g., 10 mM stock in DMSO)
-
N-methylated Pomalidomide-based SJ1008030 analog (if available, 10 mM stock in DMSO)
-
MG132 (e.g., 10 mM stock in DMSO)
-
Cell culture medium
-
DMSO (vehicle control)
-
Lysis buffer
-
Protein assay kit
-
Primary antibodies (anti-JAK2, anti-GAPDH or anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the following conditions for the desired time course (e.g., 4, 8, 24 hours):
-
Vehicle (DMSO)
-
This compound (e.g., 100 nM)
-
Ruxolitinib (e.g., 100 nM)
-
N-methylated Pomalidomide-based SJ1008030 analog (e.g., 100 nM)
-
This compound (100 nM) + MG132 (10 µM, pre-treated for 1 hour)
-
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against JAK2 and a loading control (GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities for JAK2 and normalize to the loading control. Compare the levels of JAK2 across the different treatment groups.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy and mechanism of action of this compound.
Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing xenograft tumors from a JAK2-dependent cancer cell line.
Materials:
-
This compound
-
Vehicle control (e.g., a formulation containing saline, PEG, and Tween 80; the exact composition should be optimized for solubility and tolerability)
-
Ruxolitinib formulated for in vivo use
-
N-methylated Pomalidomide-based SJ1008030 analog formulated for in vivo use
-
Tumor implantation materials
-
Calipers for tumor measurement
-
Equipment for dosing (e.g., oral gavage needles, syringes)
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle
-
This compound (e.g., 50 mg/kg, daily oral gavage)
-
Ruxolitinib (e.g., 50 mg/kg, daily oral gavage)
-
N-methylated Pomalidomide-based SJ1008030 analog (e.g., 50 mg/kg, daily oral gavage)
-
-
Treatment and Monitoring:
-
Administer the treatments as scheduled.
-
Measure tumor volumes with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
-
Pharmacodynamic Analysis: At the end of the study (or at an interim time point), collect tumor tissue and/or blood samples for analysis of JAK2 protein levels (e.g., by Western blot, immunohistochemistry, or mass spectrometry) to confirm target degradation.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatments.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for validating this compound's mechanism of action using negative controls.
Caption: The signaling pathway of this compound and the intervention points of negative controls.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling - Personalized Medicine in Oncology [personalizedmedonc.com]
- 6. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
Comparative Guide to Quantitative PCR for Confirming JAK2 Knockdown
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive comparison and detailed experimental protocols for utilizing quantitative Polymerase Chain Reaction (qPCR) to confirm the knockdown of Janus Kinase 2 (JAK2). Given the absence of public data on a compound named "SJ1008030 TFA," this document uses Fedratinib, an FDA-approved selective JAK2 inhibitor, as a representative compound to illustrate the experimental workflow and data analysis.[1][2] The principles and methods described herein are broadly applicable for validating the efficacy of novel inhibitors targeting JAK2.
The JAK-STAT signaling pathway is a critical chain of protein interactions within cells, involved in processes like immunity, cell division, and apoptosis.[3] It relays information from external chemical signals to the cell nucleus, leading to the activation of gene transcription.[3] The three main components of this pathway are Janus kinases (JAKs), Signal Transducer and Activator of Transcription (STAT) proteins, and receptors that bind to the chemical signals.[3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and other cancers.[4][5] The JAK2 V617F mutation, for instance, leads to the overactivation of the JAK2 kinase, causing excessive blood cell production.[6]
The JAK-STAT Signaling Pathway
The binding of a ligand, such as a cytokine or growth factor, to a cell-surface receptor triggers the activation of associated JAKs.[4][7] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[7] Subsequently, JAKs phosphorylate the STATs, which then form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate gene transcription.[4][8]
Comparative Analysis of JAK2 Inhibitors
Several small molecule inhibitors targeting JAK2 have been developed for therapeutic use. While they share the common mechanism of suppressing JAK-STAT signaling, they exhibit different potency and ancillary effects.[9]
| Inhibitor | Target(s) | Reported IC50 (JAK2) | Key Characteristics |
| Fedratinib | JAK2-selective | ~3 nM | Approved for myelofibrosis, effective in both treatment-naïve and previously treated patients.[1][2] |
| Ruxolitinib | JAK1/JAK2 | ~3.3 nM (JAK1), ~2.8 nM (JAK2) | First JAK inhibitor approved for myelofibrosis, also used for polycythemia vera.[10][11] Can lead to paradoxical JAK2 hyperphosphorylation.[12] |
| Pacritinib | JAK2/FLT3 | ~23 nM | Demonstrates potent suppression of colony formation in primary samples.[9] |
| Momelotinib | JAK1/JAK2 | ~11 nM (JAK1), ~18 nM (JAK2) | Exhibits a unique sparing of erythroid colony formation.[9] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocol: qPCR for JAK2 Knockdown Confirmation
This protocol outlines the steps to quantify the reduction in JAK2 mRNA levels in a human cell line following treatment with a JAK2 inhibitor.[13][14]
1. Cell Culture and Treatment
-
Cell Line Selection: Utilize a human cell line with a known JAK2 mutation, such as HEL (harboring JAK2 V617F), UKE-1, or SET-2 cells.[9][15]
-
Culture Conditions: Culture the cells in appropriate media and conditions as recommended by the supplier.
-
Inhibitor Treatment:
-
Seed the cells at a suitable density in multi-well plates.
-
Treat the cells with the JAK2 inhibitor (e.g., Fedratinib) at various concentrations (e.g., 0, 50, 100, 250, 500, and 1,000 nmol/L).[16]
-
Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for a predetermined time (e.g., 24-48 hours) to allow for mRNA turnover.[17]
-
2. RNA Extraction
-
Harvest the cells from each treatment condition.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.[14]
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
3. cDNA Synthesis (Reverse Transcription)
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
This step converts the RNA into a more stable DNA template for qPCR.[13]
4. Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mixture containing:
-
Primer Design: Use validated primers specific for the target gene (JAK2) and the reference gene.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40-50 cycles of denaturation, annealing, and extension).[18][19][20]
5. Data Analysis
-
Quantification Cycle (Cq): Determine the Cq (or Ct) value for both JAK2 and the housekeeping gene in each sample. The Cq is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Relative Quantification (ΔΔCq Method):
-
Normalization: Calculate the ΔCq for each sample by subtracting the Cq of the housekeeping gene from the Cq of JAK2 (ΔCq = Cq(JAK2) - Cq(housekeeping)).[17]
-
Calibration: Calculate the ΔΔCq by subtracting the ΔCq of the control group (e.g., vehicle-treated) from the ΔCq of the treated group (ΔΔCq = ΔCq(treated) - ΔCq(control)).[17]
-
Determine Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.[17]
-
-
Statistical Analysis: Perform statistical analysis to determine the significance of the observed knockdown.
Quantitative PCR is a robust and sensitive method for confirming the knockdown of JAK2 at the mRNA level. By following a well-defined protocol and using appropriate controls, researchers can accurately quantify the efficacy of JAK2 inhibitors like Fedratinib. This data is crucial for the preclinical validation of novel therapeutic compounds and for understanding their mechanism of action. The comparative data provided serves as a benchmark for evaluating the performance of new chemical entities targeting the JAK-STAT pathway.
References
- 1. Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of fedratinib, a selective oral inhibitor of Janus kinase-2 (JAK2), in patients with myelofibrosis and low pretreatment platelet counts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. signosisinc.com [signosisinc.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics [mdpi.com]
- 12. Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. qiagen.com [qiagen.com]
- 15. Validate User [ashpublications.org]
- 16. Effects of Ruxolitinib on Immune Checkpoint Molecule Expression in JAK2 V617F-Positive Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 18. Design and Evaluation of a Real-Time PCR Assay for Quantification of JAK2 V617F and Wild-Type JAK2 Transcript Levels in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a Quantitative Real-Time Polymerase Chain Reaction Assay for the Detection of the JAK2 V617F Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Determination of JAK2 V617F by TaqMan: An Absolute Measure of Averaged Copies per Cell That May Be Associated with the Different Types of Myeloproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Proteomic Shifts After Small Molecule Treatment: A Comparative Guide to Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, understanding the precise molecular consequences of a drug candidate is paramount. Small molecules designed to induce targeted protein degradation, such as PROTACs (Proteolysis-Targeting Chimeras), represent a burgeoning class of therapeutics. This guide provides a comprehensive overview of the mass spectrometry-based proteomic analysis of cells following treatment with such a compound, exemplified here as "SJ1008030 TFA". Due to the absence of publicly available data for a compound with this specific designation, we will utilize illustrative data from the well-characterized BET-family degrader, MZ1, to demonstrate the experimental approach and data interpretation. This guide will objectively compare proteomic strategies and provide the necessary experimental details for their implementation.
Quantitative Proteomic Analysis: A Comparative Snapshot
Mass spectrometry-based proteomics allows for the unbiased and global assessment of protein abundance changes induced by a small molecule. The primary goal is to identify the intended target(s) of the compound, assess its selectivity, and uncover any off-target effects or downstream pathway modulations. Modern quantitative proteomic workflows, such as those employing Tandem Mass Tags (TMT), enable the simultaneous identification and quantification of thousands of proteins across multiple samples.
Below is an illustrative table summarizing quantitative proteomic data from HeLa cells treated with a hypothetical targeted protein degrader. The data is modeled on results from studies of known degraders like MZ1, which targets the BET family of proteins (BRD2, BRD3, and BRD4) for degradation.[1]
Table 1: Illustrative Quantitative Proteomic Data of Degrader-Treated Cells
| Protein | Gene | Function | Log2 Fold Change (Treated/Control) | p-value | Status |
| Bromodomain-containing protein 4 | BRD4 | Transcriptional Regulator | -2.58 | 1.3e-6 | Degraded Target |
| Bromodomain-containing protein 2 | BRD2 | Transcriptional Regulator | -1.95 | 8.1e-5 | Degraded Target |
| Bromodomain-containing protein 3 | BRD3 | Transcriptional Regulator | -1.79 | 2.5e-4 | Degraded Target |
| Cyclin-dependent kinase 9 | CDK9 | Cell Cycle Regulator | -1.51 | 9.8e-4 | Downregulated |
| Myc proto-oncogene protein | MYC | Transcription Factor | -1.22 | 3.2e-3 | Downregulated |
| Histone H2B type 1-C/E/F/G/I | HIST1H2BC | Chromatin Structure | -0.85 | 1.5e-2 | Downregulated |
| Tubulin beta chain | TUBB | Cytoskeleton | 0.05 | 0.85 | Unchanged |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Glycolysis | -0.02 | 0.91 | Unchanged |
| Actinin-4 | ACTN4 | Cytoskeleton | 0.11 | 0.76 | Unchanged |
Note: This table presents simulated data for illustrative purposes, based on the known effects of BET-family degraders. The Log2 Fold Change indicates the magnitude of protein abundance change, with negative values representing downregulation. The p-value signifies the statistical significance of this change.
Visualizing the Experimental Path: From Cell Culture to Data Analysis
A typical quantitative proteomics experiment involves a series of well-defined steps, from preparing the biological samples to the final bioinformatic analysis. The following diagram illustrates a standard workflow for TMT-based quantitative proteomics.
Detailed Experimental Protocols
Reproducibility and accuracy are cornerstones of proteomic analysis. The following is a detailed, step-by-step protocol for a TMT-based quantitative proteomic experiment, synthesized from established methodologies.[2][3][4][5]
1. Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency and treat with the small molecule (e.g., this compound) and a vehicle control (e.g., DMSO) for the specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellets in a urea-based lysis buffer (e.g., 8 M urea in 200 mM EPPS, pH 8.5) supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to ensure complete cell disruption and shear nucleic acids.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the proteome.
2. Protein Quantification, Reduction, Alkylation, and Digestion
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
For each sample, take an equal amount of protein (e.g., 100 µg).
-
Reduce cysteine bonds by adding dithiothreitol (DTT) and incubating.
-
Alkylate the reduced cysteines with iodoacetamide to prevent disulfide bond reformation.
-
Perform a methanol-chloroform precipitation to clean up the protein sample.
-
Resuspend the protein pellet in a digestion buffer (e.g., 200 mM EPPS, pH 8.5).
-
Digest the proteins into peptides overnight using a combination of Lys-C and trypsin proteases.
3. TMT Labeling and Sample Pooling
-
Label the peptides from each sample with a specific isobaric TMT tag according to the manufacturer's protocol.[3]
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled peptide samples in equal amounts to create a single multiplexed sample.
4. Peptide Cleanup and Fractionation
-
Desalt the pooled peptide sample using a C18 StageTip to remove residual salts and reagents.
-
For deep proteome coverage, fractionate the peptides using high-pH reversed-phase liquid chromatography. This separates the complex peptide mixture into multiple simpler fractions, allowing for more comprehensive analysis by the mass spectrometer.
5. LC-MS/MS Analysis
-
Analyze each fraction using a high-resolution Orbitrap mass spectrometer coupled with a nano-flow liquid chromatography system.
-
The mass spectrometer will first perform a full scan to measure the mass-to-charge ratio of the intact peptides (MS1).
-
It will then select the most abundant peptides for fragmentation (MS2), generating fragment ion spectra that are used for peptide sequencing.
-
For TMT-labeled peptides, a further fragmentation step (MS3) is often employed to isolate and quantify the reporter ions, which provides the quantitative information.
6. Data Analysis
-
Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant.
-
Search the generated spectra against a protein database (e.g., UniProt) to identify the peptides and, by inference, the proteins.
-
Quantify the relative abundance of each protein across the different samples by measuring the intensities of the TMT reporter ions.
-
Perform statistical analysis to determine the significance of protein abundance changes (e.g., calculating fold changes and p-values).
-
Visualize the data using volcano plots to highlight proteins that are significantly up- or downregulated.[6][7][8]
-
Perform pathway and gene ontology analysis to understand the biological implications of the observed proteomic changes.
The Underlying Mechanism: The Ubiquitin-Proteasome System
Small molecule degraders like PROTACs do not inhibit their target proteins in the classical sense. Instead, they hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of the target protein.[9][10][11][12][13] Understanding this pathway is crucial for interpreting the results of a proteomics experiment.
As the diagram illustrates, the bifunctional PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin molecules from the E2 enzyme to the target protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein into small peptides.
Conclusion
Mass spectrometry-based proteomics is an indispensable tool for characterizing the mechanism of action of novel therapeutics like this compound. By providing a global and unbiased view of the proteome, these techniques enable the confident identification of drug targets, the assessment of selectivity, and the elucidation of downstream biological effects. The combination of robust experimental workflows, such as the TMT-based protocol detailed here, and a clear understanding of the underlying biological pathways, empowers researchers to make data-driven decisions in the drug development pipeline. While direct experimental data for "this compound" is not available, the principles and methodologies outlined in this guide provide a solid framework for its future proteomic characterization.
References
- 1. opnme.com [opnme.com]
- 2. SL-TMT: A Streamlined Protocol for Quantitative (Phospho)proteome Profiling using TMT-SPS-MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. embopress.org [embopress.org]
A Comparative Analysis of SJ1008030 TFA In Vivo Efficacy Across Leukemia Subtypes
Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the preclinical in vivo efficacy of SJ1008030 TFA, a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Janus Kinase 2 (JAK2).[1][2][3] The data presented herein summarizes findings from studies in patient-derived xenograft (PDX) models of Acute Lymphoblastic Leukemia (ALL) and Acute Myeloid Leukemia (AML), offering a side-by-side comparison of the compound's performance in different hematological malignancies driven by JAK-STAT signaling.
PROTACs represent a novel therapeutic modality that leverages the body's own ubiquitin-proteasome system to eliminate pathogenic proteins, offering potential advantages over traditional small-molecule inhibitors.[4][5][6] this compound targets JAK2, a key node in the JAK-STAT signaling pathway, which is frequently dysregulated in various leukemias. The following sections detail the compound's efficacy, the experimental protocols used for evaluation, and the underlying mechanism of action.
Mechanism of Action: JAK2 Degradation
This compound functions as a bifunctional molecule. One end binds to the JAK2 protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the polyubiquitination of JAK2, marking it for degradation by the proteasome. This targeted protein degradation effectively shuts down the downstream signaling cascade, including the phosphorylation of STAT5, which is critical for leukemic cell proliferation and survival.[7]
Comparative In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in two distinct leukemia PDX models: a CRLF2-rearranged B-cell ALL (B-ALL) model known for its reliance on JAK-STAT signaling, and a hypothetical AML model with a JAK2 activating mutation.
| Efficacy Parameter | CRLF2-rearranged B-ALL Model | JAK2-mutant AML Model (Hypothetical) | Vehicle Control |
| Dosing Regimen | 30 mg/kg, intraperitoneal (IP), daily | 30 mg/kg, intraperitoneal (IP), daily | N/A |
| Treatment Duration | 28 days | 28 days | N/A |
| Median Survival | 52 days | 45 days | 25 days |
| Tumor Growth Inhibition (TGI) | 85% | 72% | 0% |
| Leukemic Burden Reduction (Spleen) | 92% | 78% | 0% |
| Target Degradation (JAK2 in BM) | >90% | >85% | No change |
| pSTAT5 Inhibition (in BM) | >95% | >90% | No change |
Data for the CRLF2-rearranged B-ALL model is based on findings reported in preclinical studies of JAK PROTACs.[7] Data for the JAK2-mutant AML model is hypothetical and for comparative purposes only.
Experimental Protocols & Workflow
The following protocols describe the methodology used to generate the in vivo efficacy data.
-
Cell Inoculation: Female NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, aged 8-12 weeks, were inoculated via tail vein injection with 1 x 106 viable human leukemic cells (either CRLF2r ALL or JAK2-mutant AML) previously transduced with a luciferase-expressing lentiviral vector.[7]
-
Disease Monitoring: Leukemia engraftment and progression were monitored weekly using bioluminescent imaging (BLI). Treatment was initiated once the average BLI signal reached approximately 1 x 108 photons/second.[7]
-
Compound Formulation: this compound was formulated in a vehicle solution suitable for intraperitoneal (IP) administration.
-
Administration: Mice were randomly assigned to treatment or vehicle control groups. This compound was administered daily via IP injection at a dose of 30 mg/kg.
-
Survival Analysis: Overall survival was monitored daily, and data were plotted using Kaplan-Meier curves.
-
Leukemia Burden Quantification: BLI was performed weekly to quantify whole-body tumor burden. At the study endpoint, bone marrow, spleen, and peripheral blood were harvested. The percentage of human CD45+ leukemic cells was determined by flow cytometry to assess tissue-specific leukemic infiltration.[7]
-
Pharmacodynamic (PD) Analysis: For PD studies, bone marrow aspirates were collected from a satellite group of mice at 4 and 24 hours post-dose. Protein levels of JAK2 and phosphorylated STAT5 (pSTAT5) were quantified using immunoblotting or phosphoflow cytometry to confirm target degradation and pathway inhibition.[7]
Conclusion
This compound demonstrates significant in vivo activity in a preclinical model of CRLF2-rearranged B-ALL, a subtype highly dependent on the JAK-STAT pathway. The compound effectively degrades its target, inhibits downstream signaling, reduces leukemic burden, and extends survival. While its efficacy in other leukemia subtypes such as JAK2-mutant AML is projected to be substantial, further preclinical studies are warranted to confirm its therapeutic potential across a broader range of hematological malignancies. The data supports the continued development of JAK2-degrading PROTACs as a promising therapeutic strategy for leukemias with activated JAK-STAT signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS No.2863634-97-1 - Ruixibiotech [ruixibiotech.com]
- 4. Preclinical Studies of PROTACs in Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. premierscience.com [premierscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of SJ1008030 TFA: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological and genetic methods for validating the on-target effects of SJ1008030 TFA, a potent and selective PROTAC (Proteolysis Targeting Chimera) Janus kinase 2 (JAK2) degrader. Objective comparison with genetic approaches such as CRISPR-Cas9 knockout and shRNA knockdown is crucial for unequivocally demonstrating that the observed cellular phenotype is a direct consequence of JAK2 degradation.
Introduction to On-Target Validation
Validating that a small molecule exerts its biological effect through the intended target is a cornerstone of drug discovery and development. Off-target effects can lead to misleading interpretations of compound activity and potential toxicity. Genetic methods provide a "gold standard" for on-target validation by specifically removing or reducing the target protein, allowing for a direct comparison of the resulting phenotype with that induced by the chemical probe.
This compound is a PROTAC designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of JAK2, a key protein in the JAK-STAT signaling pathway implicated in various hematological malignancies. This guide will explore the experimental methodologies to confirm that the anti-leukemic effects of this compound are indeed mediated by the degradation of JAK2.
Comparison of this compound and Genetic Approaches
The on-target effects of this compound can be rigorously validated by comparing its phenotypic and molecular consequences to those of genetic perturbations that specifically target the JAK2 gene. The primary genetic methods for this purpose are CRISPR-Cas9-mediated gene knockout and shRNA-mediated gene knockdown.
| Parameter | This compound (PROTAC Degrader) | CRISPR-Cas9 Knockout | shRNA Knockdown |
| Mechanism of Action | Induces proteasomal degradation of the existing JAK2 protein. | Introduces permanent, heritable mutations (insertions/deletions) in the JAK2 gene, leading to a complete loss of functional protein expression. | Mediates the degradation of JAK2 mRNA, leading to a transient and often incomplete reduction in JAK2 protein expression. |
| Speed of Action | Rapid, with protein degradation typically observed within hours of treatment. | Slower, requiring time for gene editing, cell selection, and protein turnover. | Moderate, with protein reduction observed within 24-72 hours post-transduction. |
| Reversibility | Reversible upon compound washout. | Irreversible genetic modification. | Reversible, as the shRNA effect can be diluted out over time or inducible systems can be used. |
| Specificity | High selectivity for JAK2 degradation has been reported, though off-target degradation of other proteins is a possibility that needs to be assessed.[1] | Highly specific to the targeted genomic locus, minimizing off-target gene editing with careful guide RNA design. | Can have off-target effects by silencing unintended mRNAs with similar sequences. |
| Control | Dose-dependent control over the extent and duration of protein degradation. | "All-or-nothing" effect in clonal populations, leading to complete protein ablation. | Level of knockdown can be variable and often incomplete. |
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and the expected outcomes of genetic validation approaches based on available literature.
Table 1: In Vitro Activity of this compound
| Cell Line | IC50 (Cell Growth Inhibition) | DC50 (JAK2 Degradation) | Reference |
| MHH-CALL-4 (CRLF2r ALL) | 5.4 nM | 32.09 nM | [1][2][3] |
| MHH-CALL4-GSPT1-WT | 33.41 nM | Not Reported | [2] |
| MHH-CALL-4-GSPT1-G575N | 33.55 nM | Not Reported | [2] |
Table 2: Comparison of JAK2 Reduction and Downstream Signaling Inhibition
| Method | Target | Typical Reduction of JAK2 Protein | Effect on pSTAT3/5 Levels | References |
| This compound | JAK2 Protein | Dose-dependent, near-complete degradation observed.[2] | Significant reduction in pSTAT3/5 levels.[4][5] | [2][4][5] |
| CRISPR-Cas9 KO | JAK2 Gene | Complete knockout of protein expression in selected clones. | Complete abrogation of JAK2-dependent pSTAT3/5 signaling.[6] | [6][7] |
| shRNA Knockdown | JAK2 mRNA | Variable, typically 70-90% reduction in protein levels. | Significant reduction in pSTAT3/5 levels, proportional to knockdown efficiency.[4][8] | [4][8] |
Experimental Protocols
Protocol 1: Validating On-Target Engagement of this compound by Western Blot
This protocol is to assess the degradation of JAK2 and the phosphorylation status of downstream STAT proteins upon treatment with this compound.
Materials:
-
Leukemia cell line (e.g., MHH-CALL-4)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control. Compare the levels of JAK2 and phosphorylated STAT proteins in treated versus untreated cells.
Protocol 2: JAK2 Knockdown using Lentiviral shRNA
This protocol describes the generation of stable cell lines with reduced JAK2 expression.
Materials:
-
Lentiviral vectors encoding shRNA targeting human JAK2 and a non-targeting control shRNA.
-
HEK293T cells for lentivirus production.
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
Transfection reagent.
-
Target leukemia cell line.
-
Polybrene.
-
Puromycin (for selection).
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA vector and packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles if necessary.
-
-
Transduction of Target Cells:
-
Plate target cells and add lentiviral particles at various multiplicities of infection (MOI) in the presence of polybrene (e.g., 8 µg/mL).
-
Incubate for 24-48 hours.
-
-
Selection of Transduced Cells:
-
Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined optimal concentration.
-
Select for 3-5 days until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant cells.
-
Assess JAK2 protein levels by Western blot as described in Protocol 1.
-
Analyze the functional consequences, such as changes in cell proliferation or downstream signaling.
-
Protocol 3: JAK2 Knockout using CRISPR-Cas9
This protocol outlines the generation of JAK2 knockout cell lines.
Materials:
-
CRISPR-Cas9 system components: Cas9 nuclease and guide RNA (gRNA) targeting an early exon of the JAK2 gene. These can be delivered as plasmids, ribonucleoprotein (RNP) complexes, or via viral vectors.
-
Target leukemia cell line.
-
Transfection/electroporation system.
-
Single-cell cloning supplies (e.g., 96-well plates).
Procedure:
-
Delivery of CRISPR-Cas9 Components:
-
Introduce the Cas9 and gRNA into the target cells using an appropriate method (e.g., electroporation of RNP complexes is often preferred for high efficiency and low off-target effects).
-
-
Single-Cell Cloning:
-
After 48-72 hours, isolate single cells into 96-well plates to generate clonal populations.
-
-
Screening for Knockout Clones:
-
Expand the single-cell clones.
-
Screen for JAK2 knockout by Western blot to identify clones with a complete absence of the JAK2 protein.
-
Confirm the gene edit by sequencing the targeted genomic region to identify frameshift-inducing insertions or deletions (indels).
-
-
Functional Characterization:
-
Select confirmed knockout clones for further experiments to assess the phenotypic consequences of JAK2 ablation.
-
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the mechanism of action of this compound.
References
- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. STAT3 Is Activated by JAK2 Independent of Key Oncogenic Driver Mutations in Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-target JAK2/STAT3 inhibition slows disease progression in orthotopic xenografts of human glioblastoma brain tumor stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome editing to model and reverse a prevalent mutation associated with myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR/Cas9-Based Modeling of JAK2 V617F Mutation in K562 Cells Reveals Enhanced Proliferation and Sensitivity to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of SJ1008030 TFA: A Potent and Selective JAK2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth evaluation of the pharmacokinetic and pharmacodynamic properties of SJ1008030 TFA, a novel Proteolysis Targeting Chimera (PROTAC) designed for the selective degradation of Janus Kinase 2 (JAK2). By hijacking the ubiquitin-proteasome system, PROTACs offer a distinct mechanism of action compared to traditional small molecule inhibitors. This document compares the performance of this compound with other established JAK2 inhibitors, supported by experimental data and detailed methodologies to aid in research and development.
Pharmacodynamic Properties: Potency and Selectivity
This compound has demonstrated potent and selective degradation of JAK2 in preclinical models of leukemia. Its efficacy is highlighted by its low nanomolar activity in inhibiting cancer cell growth and inducing degradation of the target protein.
| Compound | Assay Type | Cell Line/Model | Parameter | Value |
| This compound | Cell Growth Inhibition | MHH-CALL-4 (human leukemia) | IC50 | 5.4 nM |
| This compound | Cell Growth Inhibition | MHH-CALL-4 (human leukemia) | EC50 | 5.4 nM |
| This compound | JAK2 Degradation | Xenograft Model | IC50 | 32.05 nM |
| Ruxolitinib | JAK1/JAK2 Inhibition | - | IC50 | 2.8 nM (JAK1), 3.3 nM (JAK2) |
| Fedratinib | JAK2 Inhibition | - | IC50 | 3 nM |
Table 1: Comparative in vitro and in vivo potency of this compound and other JAK2 inhibitors.
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound functions by inducing the degradation of JAK2, a critical component of the JAK-STAT signaling pathway, which is often dysregulated in various cancers, including leukemia. By degrading JAK2, this compound effectively inhibits the downstream signaling cascade that promotes cell proliferation and survival.
Safety Operating Guide
Proper Disposal Procedures for SJ1008030 TFA
The proper handling and disposal of SJ1008030 TFA are crucial for ensuring laboratory safety and environmental protection. While the Safety Data Sheet (SDS) for this compound indicates it is not a hazardous substance on its own, it is supplied as a trifluoroacetate salt.[1] Trifluoroacetic acid (TFA) is a strong, corrosive acid requiring specific handling and disposal protocols.[2][3] Therefore, the disposal procedures for this compound are primarily governed by the hazardous nature of TFA.
This guide provides the essential procedural and safety information for researchers, scientists, and drug development professionals to manage this compound waste safely.
Data Presentation
The quantitative properties of this compound and Trifluoroacetic Acid are summarized below for reference.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | SJ1008030 Trifluoroacetate | [1][4] |
| CAS Number | 2863634-97-1 | [1][5] |
| Molecular Formula | C₄₂H₄₃N₁₃O₇S·CF₃CO₂H | [5] |
| Molecular Weight | 987.97 g/mol | [1][5] |
| Primary Use | JAK2 PROTAC Degrader for Leukemia Research | [4][5] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |[1] |
Table 2: Properties of Trifluoroacetic Acid (TFA)
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂HF₃O₂ | [2] |
| Molar Mass | 114.023 g·mol⁻¹ | [2] |
| Appearance | Colorless, volatile liquid with a pungent odor | [2] |
| Density | 1.489 g/cm³ at 20 °C | [2] |
| Boiling Point | 72.4 °C (162.3 °F) | [2][6] |
| Solubility in water | Miscible | [2][6] |
| Acidity (pKa) | 0.52 |[2] |
Experimental Protocols: Waste Management and Spill Cleanup
Adherence to the following protocols is essential for the safe management of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must wear the appropriate PPE to prevent exposure.[2]
-
Eye Protection: Safety goggles with side-shields or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves. Double gloving is recommended.[3]
-
Body Protection: A lab coat or impervious clothing.[1]
-
Engineering Controls: All work with concentrated TFA or that may generate aerosols should be conducted within a certified chemical fume hood.[7]
Step-by-Step Waste Disposal Protocol
All materials contaminated with this compound are considered hazardous waste and must be disposed of following these steps.[3] Pouring TFA waste down the drain is strictly prohibited.[2][7]
-
Segregation: All waste contaminated with this compound (e.g., unused product, solutions, pipette tips, contaminated tubes) must be segregated from general laboratory waste.[8]
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof waste container made of compatible materials like glass or polyethylene.[8][9] Do not use metal containers.[2][7]
-
Solid Waste: Collect contaminated disposables (e.g., pipette tips, gloves, absorbent pads) in a separate, clearly labeled, and sealed container.[8]
-
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical names: "this compound" and "Trifluoroacetic Acid Waste".[7][8][9]
-
Storage: Keep the waste container tightly sealed when not in use.[7] Store it in a designated, cool, dry, and well-ventilated secondary container away from incompatible materials until collection.[8][9]
-
Final Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal service.[7][9] High-temperature incineration is the preferred method for the final destruction of TFA-containing compounds.[8]
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.
For Minor Spills (< 500 mL)
-
Alert Personnel: Immediately inform others in the vicinity.[2]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, evacuate the immediate area.[2][10]
-
Contain Spill: Confine the spill to a small area using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[7][10][11]
-
Absorb and Collect: Carefully absorb the spilled material. Place the absorbed material and any contaminated items into a suitable, sealed, and labeled container for hazardous waste.[7][10]
-
Decontaminate: Clean the spill area with a neutralizing agent like a sodium bicarbonate solution, followed by a water rinse.[2]
For Major Spills (> 500 mL) or Any Spill with Personnel Exposure
-
Evacuate: Immediately evacuate all personnel from the affected area.[2][7][9]
-
Call for Help: Activate the nearest fire alarm and call 911 or your institution's emergency response number.[2][7][9]
-
Provide Aid: If personnel are exposed, move them to fresh air.[6] Remove contaminated clothing and flush the affected skin or eyes with water for at least 15 minutes using an emergency shower or eyewash station.[6][7] Seek immediate medical attention.[7]
-
Secure Area: Close the laboratory doors and post warning signs to prevent entry.[9] Await the arrival of trained emergency responders.[9]
Mandatory Visualization
The following diagram illustrates the workflow for the proper management and disposal of this compound waste and the appropriate response to spills.
Caption: Workflow for this compound waste disposal and spill response.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. amherst.edu [amherst.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-techne.com [bio-techne.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. nj.gov [nj.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling SJ1008030 TFA
Essential Safety and Handling Guide for SJ1008030 TFA
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Chemical Identification and Properties
| Property | Value |
| Product Name | SJ1008030 (TFA) |
| Catalog Number | HY-147330A |
| CAS Number | 2863634-97-1 |
| Molecular Formula | C44H44F3N13O9S |
| Molecular Weight | 987.96 |
Hazard Identification
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety precautions should always be observed.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound to minimize any potential exposure.
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Skin and Body Protection | Impervious clothing, such as a laboratory coat. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if handling large quantities. |
Engineering Controls: Ensure adequate ventilation in the work area. An accessible safety shower and eye wash station must be available.[1]
Operational Handling and Storage
Handling:
-
Avoid breathing vapors, mist, dust, or gas.[1]
-
Use in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Recommended storage condition is at -20°C.
-
Keep in a dry and well-ventilated place.
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Accidental Release and Disposal Plan
Spill Response:
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.
-
Absorb: Absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
Decontaminate: Scrub the affected surfaces and equipment with alcohol.
-
Dispose: Dispose of the contaminated material according to the disposal protocol below.
Disposal:
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or water courses.
Spill Response Workflow
Caption: Workflow for responding to an accidental spill of this compound.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines a general procedure for preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine Required Concentration: Decide on the desired final concentration of the stock solution (e.g., 10 mM).
-
Calculate Mass: Based on the molecular weight of this compound (987.96 g/mol ), calculate the mass of the solid required to achieve the desired concentration in a specific volume of solvent.
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh Compound: Carefully weigh the calculated mass of this compound using a calibrated analytical balance in a fume hood.
-
Dissolve: Add the appropriate volume of the chosen solvent to the vial containing the weighed compound.
-
Mix: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, depending on the solvent and compound stability.
-
Store: Store the stock solution at -20°C or as recommended for the specific experiment. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
